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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-Amino-5-oxohexanoic acid;hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-5-oxohexanoic acid hydrobromide, also known as 5-oxo-L-norleucine hydrobromide, is a non-proteinogenic amino acid derivative of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-5-oxohexanoic acid hydrobromide, also known as 5-oxo-L-norleucine hydrobromide, is a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-glutamine positions it as a potential inhibitor of glutamine-utilizing enzymes, most notably carbamyl phosphate synthetase (CPS). This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and biological activity of (S)-2-Amino-5-oxohexanoic acid hydrobromide, with a focus on its role as an inhibitor of Escherichia coli CPS. This document is intended to serve as a technical resource for researchers engaged in enzymology, drug discovery, and metabolic pathway analysis.

Chemical Identity and Structure

(S)-2-Amino-5-oxohexanoic acid hydrobromide is the hydrobromide salt of the L-enantiomer of 2-amino-5-oxohexanoic acid. The presence of both a primary amine and a ketone functional group, in addition to the carboxylic acid, makes it a versatile chemical entity.

Chemical Structure:

Figure 1: Chemical structure of (S)-2-Amino-5-oxohexanoic acid hydrobromide.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-Amino-5-oxohexanoic acid;hydrobromide
Synonyms 5-Oxo-L-norleucine hydrobromide
CAS Number 1217856-43-3[1]
Molecular Formula C₆H₁₂BrNO₃[1]
Molecular Weight 226.07 g/mol [1]

Physicochemical Properties

Experimentally determined physicochemical data for (S)-2-Amino-5-oxohexanoic acid hydrobromide are not extensively reported in the literature. The following table summarizes available information and predicted properties based on its chemical structure.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Light yellow solidPharmaffiliates
Storage Conditions 2-8°C, under inert atmospherePharmaffiliates
Melting Point Not reported-
Solubility Expected to be soluble in water and polar organic solvents.Inferred
Optical Rotation Not reported-

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway A L-Glutamic acid B Protected L-Glutamic acid derivative A->B Protection C Activated ester B->C Activation D Grignard or organolithium addition C->D C-C bond formation E Protected (S)-2-amino-5-oxohexanoic acid D->E Oxidation F (S)-2-Amino-5-oxohexanoic acid E->F Deprotection G (S)-2-Amino-5-oxohexanoic acid hydrobromide F->G Salt formation (HBr)

Figure 2: Proposed synthetic workflow for (S)-2-Amino-5-oxohexanoic acid hydrobromide.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a conceptual adaptation and has not been experimentally validated. It serves as a strategic guide for researchers.

Step 1: Protection of L-Glutamic Acid

  • Protect the α-amino group of L-glutamic acid with a suitable protecting group (e.g., Boc or Cbz).

  • Selectively protect the γ-carboxylic acid, for instance, as a methyl or ethyl ester, leaving the α-carboxylic acid free for activation.

Step 2: Activation and Chain Extension

  • Activate the free α-carboxylic acid using a standard coupling reagent (e.g., DCC/NHS or conversion to an acid chloride).

  • React the activated ester with a methyl Grignard reagent (CH₃MgBr) or methyllithium to introduce the methyl ketone precursor. This step requires careful control of stoichiometry and temperature to avoid over-addition.

Step 3: Oxidation and Deprotection

  • Oxidize the resulting secondary alcohol to a ketone using a mild oxidizing agent (e.g., PCC or a Swern oxidation).

  • Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz).

Step 4: Hydrobromide Salt Formation

  • Dissolve the free amino acid in a suitable solvent (e.g., diethyl ether or methanol).

  • Add a stoichiometric amount of hydrobromic acid (HBr) to precipitate the hydrobromide salt.

  • Isolate the product by filtration and dry under vacuum.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted spectroscopic data based on the chemical structure and data from the closely related glutamine analog, 6-diazo-5-oxo-L-norleucine (DON)[3][4].

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - α-H: A triplet around 4.0-4.2 ppm. - β-CH₂: Multiplets between 1.8-2.2 ppm. - γ-CH₂: A triplet around 2.5-2.7 ppm. - δ-CH₃: A singlet around 2.1-2.3 ppm. - NH₃⁺: A broad singlet, chemical shift dependent on solvent and concentration. - COOH: A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR - C=O (Carboxyl): ~170-175 ppm. - C=O (Ketone): ~205-210 ppm. - Cα: ~50-55 ppm. - β-CH₂: ~28-32 ppm. - γ-CH₂: ~35-40 ppm. - δ-CH₃: ~25-30 ppm.
IR (Infrared) - O-H stretch (Carboxylic acid): Broad band, 3000-3300 cm⁻¹. - N-H stretch (Ammonium): Broad band, 2500-3000 cm⁻¹. - C=O stretch (Ketone): Strong, sharp peak around 1715 cm⁻¹. - C=O stretch (Carboxylic acid): Strong, sharp peak around 1730 cm⁻¹.
Mass Spec. (ESI+) - [M+H]⁺: Expected at m/z 146.08.

Biological Activity and Mechanism of Action

(S)-2-Amino-5-oxohexanoic acid hydrobromide is a potential inhibitor of E. coli carbamyl phosphate synthetase (CPS)[1]. CPS is a crucial enzyme that catalyzes the first committed step in the biosynthesis of pyrimidines and arginine[5].

Mechanism of Carbamyl Phosphate Synthetase

The overall reaction catalyzed by CPS is: 2 ATP + HCO₃⁻ + Glutamine → 2 ADP + Carbamoyl phosphate + Glutamate + Pi

The reaction proceeds through a series of steps at three distinct active sites within the enzyme, connected by a molecular tunnel that channels the reactive intermediates[6].

Inhibition by (S)-2-Amino-5-oxohexanoic acid

As a glutamine analog, (S)-2-Amino-5-oxohexanoic acid is hypothesized to act as a competitive inhibitor at the glutamine binding site of CPS[7]. By occupying this site, it prevents the hydrolysis of glutamine to ammonia, thereby halting the entire carbamoyl phosphate synthesis cascade. This mechanism is similar to that of other well-known glutamine antagonist inhibitors of CPS, such as 6-diazo-5-oxo-L-norleucine (DON) and Acivicin[7].

Inhibition_Mechanism cluster_0 Carbamyl Phosphate Synthetase (CPS) Glutamine Site Glutamine Binding Site Product Carbamoyl Phosphate Synthesis Glutamine Site->Product Leads to NoProduct Inhibition of Synthesis Glutamine Site->NoProduct Results in Bicarbonate Site Bicarbonate Site ATP Site ATP Binding Site Glutamine Glutamine Glutamine->Glutamine Site Binds Inhibitor (S)-2-Amino-5-oxohexanoic acid Inhibitor->Glutamine Site Competitively Binds

Figure 3: Proposed competitive inhibition of CPS by (S)-2-Amino-5-oxohexanoic acid.

Safety and Handling

Table 4: General Safety Information

HazardPrecaution
Inhalation May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area or with a fume hood.
Skin Contact May cause skin irritation. Wear appropriate protective gloves.
Eye Contact May cause serious eye irritation. Wear safety glasses or goggles.
Ingestion May be harmful if swallowed. Do not ingest.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(S)-2-Amino-5-oxohexanoic acid hydrobromide is a valuable research compound with the potential to serve as a specific inhibitor of carbamyl phosphate synthetase. Its utility in studying the mechanisms of glutamine-dependent enzymes and as a potential lead for antimicrobial or anticancer drug development warrants further investigation. This guide has synthesized the available information on its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and its likely mechanism of biological action. Further experimental validation of its physicochemical properties and a definitive synthesis protocol would be of great benefit to the scientific community.

References

  • Wroblewski, C., et al. (2016). Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ACS Central Science, 2(10), 718-726.
  • Slusher, B. S., et al. (2016). Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Analytical Biochemistry, 498, 36-42.
  • The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Yamada, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 16005-16022.
  • Bulger, J. E., et al. (1997). Inhibition of carbamyl phosphate synthetase-I and glutamine synthetase by hepatotoxic doses of acetaminophen in mice. Toxicology and Applied Pharmacology, 144(1), 195-203.
  • Mechanism and Catalytic Site Atlas (M-CSA). (n.d.). Carbamoyl-phosphate synthase (glutamine-hydrolysing). Retrieved from [Link]

  • Wikipedia. (2023, November 29). Carbamoyl phosphate synthetase. Retrieved from [Link]

  • Weber, G., et al. (1980). Carbamoyl phosphate synthetase (glutamine-hydrolyzing): increased activity in cancer cells. Life Sciences, 26(10), 737-744.
  • Singh, V. K., et al. (2013). Vibrational and electronic spectra of valine and leucine molecules. Elixir Applied Chemistry, 58, 14930-14933.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000411 - L-Norleucine (C6H13NO2). Retrieved from [Link]

  • Pike, K. J., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(28), 9846-9855.
  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (2021). Google Patents.
  • Wikipedia. (2023, October 29). 6-Diazo-5-oxo-L-norleucine. Retrieved from [Link]

  • Burke, T. R., Jr., et al. (2002). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • Gargiulo, S., et al. (2019). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids.
  • SpectraBase. (n.d.). L-Norleucine, N-isobutoxycarbonyl-, nonyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Thomas, A. G., et al. (2015). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Analytical Biochemistry, 476, 59-65.
  • Johns Hopkins Drug Discovery. (2016). Novel Prodrugs of 6-Diazo-5-Oxo-l-norleucine With More Brain Delivery. Retrieved from [Link]

  • Gouverneur, V., et al. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 80-86.
  • Asano, Y., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2325-2330.
  • ChEMBL. (n.d.). Compound: 6-DIAZO-5-OXO-L-NORLEUCINE (CHEMBL97485). Retrieved from [Link]

  • Szewczyk, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1339.

Sources

Exploratory

Comprehensive Analytical Guide to 2-Amino-5-oxohexanoic Acid Hydrobromide: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary 2-Amino-5-oxohexanoic acid (also widely recognized as 5-oxo-L-norleucine) is a non-proteinogenic alpha-amino acid characterized by a 5-oxo monocarboxylic acid backbone[1]. In laboratory and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-oxohexanoic acid (also widely recognized as 5-oxo-L-norleucine) is a non-proteinogenic alpha-amino acid characterized by a 5-oxo monocarboxylic acid backbone[1]. In laboratory and pharmaceutical settings, this compound is frequently synthesized and utilized as a stabilized hydrobromide salt, specifically (S)-2-Amino-5-oxohexanoic acid hydrobromide (CAS: 1217856-43-3) [2]. It is of significant interest in enzymology and drug development, notably acting as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS)[2].

This whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass calculations, and a field-proven Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed for rigorous characterization.

Physicochemical Properties & Mass Fundamentals

In mass spectrometry and analytical chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical. The average MW is used for stoichiometric calculations during sample preparation, whereas the exact mass is essential for High-Resolution Mass Spectrometry (HRMS) to determine elemental composition and prevent isobaric interference.

Table 1: Mass and Structural Properties of 2-Amino-5-oxohexanoic Acid and its Hydrobromide Salt
PropertyFree Base (2-Amino-5-oxohexanoic acid)Hydrobromide Salt
Chemical Formula C6H11NO3[1]C6H12BrNO3 (or C6H11NO3·HBr)[2]
Average Molecular Weight 145.16 g/mol [1]226.07 g/mol [2]
Monoisotopic Exact Mass 145.07389 Da[1]225.00005 Da (using 79Br)
PubChem CID 440805[1] / 5289072[3]N/A (Salt specific)
CAS Number 24438-52-6[4]1217856-43-3[2]

Expertise & Causality Insight: Bromine naturally occurs as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). While the exact mass of the intact salt with 79Br is 225.00005 Da, the salt completely dissociates during Electrospray Ionization (ESI). Therefore, the mass spectrometer will not detect the intact 225 Da species. Instead, the instrument detects the protonated free base [M+H]+ at m/z 146.0812 in positive mode, and the bromide anion [Br]− at m/z 78.9183 and 80.9163 (a characteristic 1:1 doublet) in negative mode.

Experimental Protocol: LC-HRMS/MS Analysis

Due to the highly polar nature of 2-amino-5-oxohexanoic acid, traditional C18 reverse-phase chromatography results in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory method of choice for this analyte.

Phase 1: Sample Preparation (Self-Validating System)
  • Stock Solution: Weigh exactly 1.0 mg of (S)-2-Amino-5-oxohexanoic acid hydrobromide standard[5]. Dissolve in 1.0 mL of LC-MS grade Water containing 0.1% Formic Acid (FA).

    • Causality: Water ensures the complete dissolution of the hydrobromide salt. The addition of 0.1% FA forces the amino acid into its protonated state, which is a prerequisite for optimal ESI+ ionization efficiency.

  • Working Dilution: Dilute the stock 1:1000 into Acetonitrile/Water (90:10, v/v) with 0.1% FA to yield a 1 µg/mL solution.

    • Causality: HILIC columns require a high percentage of organic solvent (typically >80% ACN) to form the aqueous-enriched partition layer on the stationary phase. Injecting a highly aqueous sample would disrupt this layer, leading to severe peak distortion (the "solvent effect").

  • Validation Step: Prepare a blank solution of 90% ACN with 0.1% FA. Analyze the blank immediately prior to the sample to self-validate the absence of column carryover.

Phase 2: HILIC Chromatographic Separation
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.

    • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient Program: Start at 95% B. Hold for 1 min, then linearly decrease to 50% B over 4 minutes. Return to 95% B for 2 minutes to re-equilibrate.

    • Causality: In HILIC, water is the strong eluting solvent. Starting at 95% B ensures the highly polar amino acid is strongly retained. The gradient to 50% B gradually elutes the compound as the aqueous content increases.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Source Parameters: Set the Heated Electrospray Ionization (HESI) source to Positive Ion Mode. Capillary voltage at 3.5 kV, capillary temperature at 275°C.

  • Detection: Scan range m/z 50–300. Target the [M+H]+ precursor at m/z 146.0812.

  • Orthogonal Validation (Negative Mode): Run a secondary scan in Negative Ion Mode targeting m/z 78.92 and 80.92.

    • Causality: Detecting the bromide doublet confirms the presence of the hydrobromide counterion, validating the specific salt form of the Active Pharmaceutical Ingredient (API)[2].

Mechanistic Insight & Fragmentation Pathways

When the [M+H]+ precursor (m/z 146.08) is subjected to Collision-Induced Dissociation (CID), it undergoes characteristic fragmentation dictated by its functional groups. The primary neutral losses include water (-18.01 Da) from the carboxylic acid group and ammonia (-17.03 Da) from the primary amine.

Table 2: HRMS Fragmentation Data for 2-Amino-5-oxohexanoic Acid [M+H]+
Ion TypeTheoretical m/zNeutral LossMechanistic Origin
Precursor [M+H]+ 146.0812NoneProtonated intact molecule
Product Ion 1 128.0706 H2​O (18.0106 Da)Dehydration of the carboxylic acid
Product Ion 2 129.0546 NH3​ (17.0265 Da)Deamination of the alpha-amino group
Product Ion 3 100.0757 H2​O+CO (46.0055 Da)Loss of water and carbon monoxide

Workflow Visualization

The following diagram illustrates the integrated LC-HRMS/MS workflow, highlighting the logical transition from sample prep to orthogonal mass detection.

LCMS_Workflow Sample Sample Preparation (0.1% FA in 90% ACN) HILIC HILIC Chromatography (Amide Column) Sample->HILIC Injection (2 µL) ESI Electrospray Ionization ESI(+): [M+H]+ m/z 146.08 ESI(-): [Br]- m/z 78.92 HILIC->ESI Elution (0.3 mL/min) Q1 Precursor Selection (Q1) m/z 146.1 ESI->Q1 Positive Ion Mode CID Collision-Induced Dissociation (Loss of H2O / NH3) Q1->CID Isolation (1.0 Da window) Q3 Fragment Detection (TOF/Q3) m/z 128.07, m/z 100.08 CID->Q3 Fragmentation (NCE 20-30) Data Data Analysis & Exact Mass Verification Q3->Data Mass Spectra Acquisition

Caption: LC-HRMS/MS workflow for the characterization of 2-Amino-5-oxohexanoic acid hydrobromide.

Conclusion

Accurate characterization of 2-Amino-5-oxohexanoic acid hydrobromide requires a nuanced understanding of its physicochemical properties. By leveraging HILIC chromatography to manage its high polarity and utilizing HRMS for exact mass determination (145.07389 Da for the free base[1]), researchers can confidently identify the compound and differentiate it from isobaric biological matrices. The orthogonal detection of the bromide ion further solidifies the analytical rigor required in modern drug development and enzymology workflows.

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Foundational

Solubility of 2-Amino-5-oxohexanoic acid;hydrobromide in physiological buffers

An In-Depth Technical Guide to the Solubility of 2-Amino-5-oxohexanoic acid;hydrobromide in Physiological Buffers This guide provides a comprehensive framework for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-5-oxohexanoic acid;hydrobromide in Physiological Buffers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility of 2-Amino-5-oxohexanoic acid hydrobromide in physiologically relevant buffer systems. The principles and methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and data integrity.

Introduction: Understanding the Compound

2-Amino-5-oxohexanoic acid is a non-proteinogenic alpha-amino acid.[1] Its hydrobromide salt form, (S)-2-Amino-5-oxohexanoic Acid, Hydrobromide (CAS: 1217856-43-3), is noted as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS).[2][3] With a molecular weight of 226.07 g/mol and the formula C6H12BrNO3, its structure contains key functional groups that dictate its physicochemical behavior: a primary amine, a carboxylic acid, and a ketone.[2][4]

The solubility of this compound is not a single value but a profile that is highly dependent on the pH and composition of the aqueous environment. For any compound intended for biological or pharmaceutical application, characterizing this profile is a critical, foundational step.

The Theoretical Framework: Key Determinants of Solubility

The aqueous solubility of 2-Amino-5-oxohexanoic acid hydrobromide is governed by the interplay of its ionizable functional groups with the surrounding medium. As an amino acid derivative, its charge state is profoundly influenced by pH.

The Critical Role of pH and Ionization

Amino acids are amphoteric molecules, containing both an acidic group (carboxylic acid, -COOH) and a basic group (amino, -NH2).[5][6] The solubility of these molecules is minimal at their isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[5][7]

  • At Low pH (Acidic Conditions): The amino group is protonated (-NH3+) and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge, enhancing its interaction with water and leading to higher solubility.

  • Near the Isoelectric Point (pI): The amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-), forming a zwitterion. While zwitterions are charged, intermolecular electrostatic attractions can reduce solubility.

  • At High pH (Basic Conditions): The amino group is deprotonated (-NH2) and the carboxylic acid is deprotonated (-COO-). The molecule carries a net negative charge, again promoting solubility.

The hydrobromide salt form provides the bromide counter-ion and ensures that in its solid state, the amino group is already protonated. This generally improves its dissolution in neutral or acidic water compared to the free base form.

Caption: Ionization states of 2-Amino-5-oxohexanoic acid at different pH values.

The Henderson-Hasselbalch Equation: A Predictive Tool

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid or base at a given pH, which in turn correlates with solubility.[8]

For the carboxylic acid group (a weak acid): pH = pKa + log([A-]/[HA])

For the amino group (a weak base, represented by its conjugate acid): pH = pKa + log([B]/[BH+])

Where [A-] is the deprotonated form, [HA] is the protonated form, [B] is the free base, and [BH+] is the protonated form. By knowing the approximate pKa values of the carboxylic acid (~2-3) and amino (~9-10) groups, one can estimate the ratio of ionized to un-ionized species at any physiological pH, providing a theoretical basis for the expected pH-solubility profile.

Buffer Selection: More Than Just pH Control

While the primary role of a buffer is to maintain a stable pH, the buffer components themselves can influence solubility.[9][10] It is crucial to select buffers that are not only relevant to the biological context but also chemically inert with respect to the test compound.[11][12]

  • Phosphate Buffers (e.g., PBS): Widely used as they mimic physiological conditions and have a buffering range of approximately 5.8-8.0.[13] However, they can sometimes precipitate with divalent cations.[14]

  • Tris Buffers: Effective in the 7.0-9.0 pH range.[13] Caution is advised as some compounds, particularly those with carbonyl groups, can form covalent adducts with Tris, altering the compound and affecting solubility measurements.[15]

  • Acetate Buffers: Useful for lower pH ranges (3.6-5.6).[13]

  • HEPES Buffers: Often used in cell culture for its effectiveness in the 6.8-8.2 range and lower potential for biological interference.[13]

For this guide, we will focus on phosphate-buffered saline (PBS) as it is a common starting point for physiological relevance.

Experimental Design: A Self-Validating Protocol

The following sections detail the preparation of buffers and a robust protocol for determining equilibrium solubility. The "shake-flask" method is the gold standard and is recommended by regulatory bodies for its reliability.[16]

Preparation of Physiological Buffers

Accuracy in buffer preparation is paramount for reproducible results. The following are protocols for preparing common physiological buffers.

Protocol 1: Phosphate-Buffered Saline (PBS), pH 7.4 (1X)

  • Stock Solutions:

    • Prepare a 0.2 M stock solution of monobasic sodium phosphate (NaH₂PO₄).

    • Prepare a 0.2 M stock solution of dibasic sodium phosphate (Na₂HPO₄).

  • Mixing: To prepare 1 liter of 0.1 M phosphate buffer, mix:

    • 95.5 mL of 0.2 M NaH₂PO₄ stock.

    • 404.5 mL of 0.2 M Na₂HPO₄ stock.

  • Isotonic Adjustment: Add 8.5 g of Sodium Chloride (NaCl) to the phosphate buffer mixture.

  • Final Volume & pH Check: Add purified water to bring the total volume to 1 liter. Verify the pH is 7.4 ± 0.05 using a calibrated pH meter. Adjust with small amounts of 1 M NaOH or 1 M HCl if necessary.

Protocol 2: Acetate Buffer, pH 4.5 (0.1 M)

  • Reagents:

    • Sodium Acetate (CH₃COONa)

    • Glacial Acetic Acid (CH₃COOH)

  • Procedure: To prepare 1 liter:

    • Dissolve 8.2 g of Sodium Acetate in 900 mL of purified water.

    • Add approximately 6.0 mL of Glacial Acetic Acid.

    • Adjust the pH to 4.5 ± 0.05 using acetic acid or NaOH.

    • Add purified water to bring the final volume to 1 liter.

The Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the buffer solution over time.

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess compound to buffer in vial B 2. Seal vial securely A->B C 3. Place in shaker bath at 37°C B->C D 4. Agitate for 24-72h (until equilibrium) C->D E 5. Check for solid excess Visually confirm D->E F 6. Centrifuge to pellet undissolved solid E->F G 7. Filter supernatant (0.22 µm filter) F->G H 8. Analyze filtrate (e.g., HPLC) G->H I 9. Measure final pH of the solution H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of 2-Amino-5-oxohexanoic acid hydrobromide to a series of glass vials (in triplicate for each buffer condition). An amount that is 5-10 times the expected solubility is a good starting point.

  • Buffer Addition: Add a precise volume (e.g., 2 mL) of the desired pre-warmed (37°C) physiological buffer to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or shaking water bath maintained at 37 ± 1°C.[16] Agitate at a speed sufficient to keep the solid suspended without creating a vortex.

  • Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. True equilibrium is reached when the concentration of the solute in solution does not significantly change between sequential time points (e.g., measurements at 24, 48, and 72 hours show <10% variation).[16][17]

  • Sample Separation: After equilibration, remove the vials and allow them to stand briefly. Visually confirm that excess solid remains.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining particulates.[17][18] This step is critical to avoid artificially high results.

  • Quantification: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH Verification: Measure the pH of the remaining saturated solution to confirm that the buffer capacity was sufficient to maintain the target pH.[17]

Data Presentation and Interpretation

Clear and concise data presentation is essential for interpretation and comparison across different conditions.

Table 1: Example Solubility Data for 2-Amino-5-oxohexanoic acid hydrobromide at 37°C

Buffer SystemTarget pHFinal pH (Mean ± SD)Solubility (mg/mL) (Mean ± SD, n=3)Molar Solubility (M)
0.1 M Acetate4.54.52 ± 0.03Hypothetical Value 1Calculated Value 1
0.1 M Phosphate6.86.81 ± 0.04Hypothetical Value 2Calculated Value 2
0.1 M PBS7.47.39 ± 0.02Hypothetical Value 3Calculated Value 3
0.1 M Tris-HCl8.07.98 ± 0.05Hypothetical Value 4Calculated Value 4

Note: The hypothetical values would be replaced with experimentally determined data.

Interpreting the pH-Solubility Profile:

By plotting the solubility (on a logarithmic scale) against pH, a pH-solubility profile is generated. For 2-Amino-5-oxohexanoic acid hydrobromide, one would expect to see higher solubility at the acidic pH of 4.5, with a potential decrease as the pH approaches the isoelectric point, followed by an increase again at more basic pH values. This profile is invaluable for predicting how the compound will behave in different physiological environments, from the acidic stomach (pH ~1-3) to the small intestine (pH ~6-7.4) and blood plasma (pH ~7.4).[19][20]

Conclusion

Determining the solubility of 2-Amino-5-oxohexanoic acid hydrobromide in physiological buffers is a multi-faceted process that requires a strong understanding of its chemical nature and adherence to rigorous experimental protocols. The pH-dependent ionization of its amino and carboxylic acid groups is the primary driver of its solubility profile. By employing the standardized shake-flask method across a range of physiologically relevant buffers (e.g., acetate, phosphate, and Tris) and utilizing a validated analytical technique for quantification, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. This guide provides the theoretical foundation and practical framework to achieve that goal.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • Is the solubility of amino acids affected by their pH levels? (2024). Quora. [Link]

  • Klamt, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Votano, J. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Klamt, A., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Method for preparing buffer solutions for in vitro drug solubility testing. (n.d.).
  • Chow, K. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Blechar, J. A., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC - NIH. [Link]

  • BUFFERS. (n.d.). University of Rochester Medical Center. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • Newman, J. (2014). Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH. [Link]

  • Gothe, S. A., et al. (2004). Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin. Chemical Research in Toxicology. [Link]

  • Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. (n.d.). Pharmapproach. [Link]

  • (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide. (n.d.). Pharmaffiliates. [Link]

  • What Are Some Common Biological Buffers Used In The Lab? (2024). Dalo Chem Life Sciences. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

  • 2-Amino-5-oxohexanoic acid. (n.d.). PlantaeDB. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

  • 2-Amino-6-hydroxy-5-oxohexanoic acid. (n.d.). PubChem. [Link]

  • 2-Amino-5-oxohexanoic acid. (n.d.). PubChem. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-5-oxohexanoic Acid Hydrobromide

Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action (MOA) of 2-Amino-5-oxohexanoic acid hydrobromide. Primarily identified as a potential inhibitor of Escheri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action (MOA) of 2-Amino-5-oxohexanoic acid hydrobromide. Primarily identified as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS), this document outlines a systematic, multi-tiered experimental approach designed for researchers, scientists, and drug development professionals.[1] We move beyond simple protocol provision, delving into the causal logic behind experimental design, from initial target validation and potency determination to advanced enzyme kinetics and the assessment of downstream cellular consequences. This guide serves as a self-validating system for robustly characterizing the compound's biochemical and cellular activity, ensuring scientific integrity and reproducibility. The methodologies detailed herein are foundational for any rigorous preclinical evaluation of novel enzyme inhibitors.[2][3][4]

Introduction: Compound Profile and Rationale for MOA Studies

2-Amino-5-oxohexanoic acid hydrobromide is an amino acid analog with a molecular formula of C6H12BrNO3.[1] Its structural similarity to natural amino acids suggests a potential role in modulating metabolic pathways. Preliminary data points towards its activity as an inhibitor of carbamyl phosphate synthetase (CPS), a critical enzyme in pyrimidine and arginine biosynthesis.[1] Understanding the precise mechanism of this inhibition is a cornerstone of the drug discovery process, providing essential data on potency, selectivity, and potential therapeutic applications.[2][5]

A thorough in vitro characterization is the first critical step in developing a novel therapeutic agent.[3] It allows for the rapid identification of promising compounds and the early deselection of those that are ineffective or potentially harmful.[3] This guide provides the experimental blueprint to rigorously test the hypothesis that 2-Amino-5-oxohexanoic acid hydrobromide acts via CPS inhibition and to characterize the functional consequences of this interaction.

Table 1: Physicochemical Properties of (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide

PropertyValueSource
CAS Number 1217856-43-3[1]
Molecular Formula C6H12BrNO3[1]
Molecular Weight 226.07 g/mol [1]
Known Putative Target Escherichia coli Carbamyl Phosphate Synthetase (CPS)[1]

Phase 1: Target Validation and Potency Determination (IC50)

The initial phase of any MOA study is to confirm the compound's activity against its putative target and quantify its potency.[2] The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]

Experimental Rationale

Before committing resources to extensive kinetic or cellular studies, it is imperative to confirm that 2-Amino-5-oxohexanoic acid hydrobromide inhibits the target enzyme, CPS, in a concentration-dependent manner. A dose-response assay provides this fundamental validation and ranks the compound's potency against controls.[2] This step acts as a critical go/no-go decision point in the drug development pipeline.[4]

Workflow for Inhibitor Characterization

The following diagram illustrates the logical flow for identifying and characterizing a novel enzyme inhibitor in vitro.

G cluster_0 Phase 1: Hit Validation & Potency cluster_1 Phase 2: Mechanism Determination cluster_2 Phase 3: Cellular Confirmation A Compound of Interest (2-Amino-5-oxohexanoic acid HBr) B Primary Biochemical Assay (Dose-Response) A->B C Calculate IC50 Value (Non-linear Regression) B->C Data Analysis D Enzyme Kinetic Assays (Vary [Substrate] and [Inhibitor]) C->D Proceed if Potent E Determine Mode of Inhibition (e.g., Competitive, Non-competitive) D->E Data Analysis F Cell-Based Assays (e.g., Bacterial Growth Curve) E->F Correlate Mechanism G Confirm Phenotypic Effect F->G Validate in situ

Caption: Standard workflow for in vitro enzyme inhibitor characterization.

Protocol 1: Spectrophotometric Assay for CPS IC50 Determination

This protocol is designed to measure the activity of E. coli CPS by quantifying the production of ADP, a byproduct of the reaction, using a coupled enzyme system.

Materials:

  • Purified E. coli Carbamyl Phosphate Synthetase (CPS)

  • Substrates: L-glutamine, ATP, Bicarbonate (HCO3-)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with MgCl2 and KCl)

  • 2-Amino-5-oxohexanoic acid hydrobromide (test inhibitor)

  • Positive Control Inhibitor (if available)

  • DMSO (vehicle solvent)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 2-Amino-5-oxohexanoic acid hydrobromide in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each inhibitor dilution (or DMSO for negative control) to wells of the 96-well plate.

    • Prepare a master mix containing assay buffer, L-glutamine, bicarbonate, NADH, PEP, and the coupled enzymes.

    • Add 90 µL of the master mix to each well.

  • Enzyme Addition: Add 5 µL of a pre-determined concentration of purified CPS enzyme to each well to initiate the pre-incubation. Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The rate of NADH oxidation (decrease in A340) is directly proportional to CPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.

Table 2: Example IC50 Determination Data

Inhibitor Conc. (µM)% Inhibition (Mean ± SD)
0 (Control)0 ± 2.5
0.18.2 ± 3.1
0.325.6 ± 4.0
1.048.9 ± 3.5
3.075.1 ± 2.8
10.092.3 ± 1.9
30.098.1 ± 1.1
Calculated IC50 1.05 µM

Phase 2: Defining the Mode of Inhibition

Once potency is established, the next critical step is to determine how the compound inhibits the enzyme.[5] This provides deep insight into its binding mechanism and is crucial for structure-activity relationship (SAR) studies. The primary modes are competitive, non-competitive, uncompetitive, and mixed inhibition.

Rationale for Kinetic Studies

Understanding the mode of inhibition informs drug development strategy. For example, a competitive inhibitor, which binds to the same site as the substrate, can be outcompeted by high substrate concentrations. This may have different therapeutic implications than a non-competitive inhibitor that binds to an allosteric site.[5] These studies are performed by measuring enzyme activity across a matrix of both substrate and inhibitor concentrations.[2]

Protocol 2: Kinetic Analysis via Substrate Competition

Methodology:

  • Assay Setup: Prepare a matrix in a 96-well plate. Rows will have a fixed concentration of the inhibitor, while columns will have varying concentrations of one substrate (e.g., ATP, with glutamine and bicarbonate held constant at saturating concentrations).

    • Inhibitor Concentrations: Use fixed concentrations relative to the IC50 (e.g., 0x, 0.5x, 1x, 2x IC50).

    • Substrate Concentrations: Use a range of concentrations spanning the known Michaelis constant (Km) of the substrate (e.g., 0.1x to 10x Km).[2][5]

  • Procedure: Follow the same procedure as the IC50 assay (Protocol 1), initiating the reaction by adding the variable substrate.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk) where 1/V₀ is plotted against 1/[Substrate].

    • Each inhibitor concentration will generate a separate line on the plot. The pattern in which these lines intersect reveals the mode of inhibition.

Interpreting Kinetic Data

The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism.

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

From these plots, key kinetic parameters can be derived.

Table 3: Summary of Kinetic Parameters

ParameterDescriptionImpact of Competitive Inhibitor
Km (Michaelis Constant) Substrate concentration at half-maximal velocity.Apparent Km increases.
Vmax (Maximum Velocity) The maximum rate of reaction at saturating substrate.Unchanged.
Ki (Inhibition Constant) A measure of the inhibitor's binding affinity.Calculated from the change in Km.

Phase 3: Assessment of Cellular Activity and Downstream Effects

The ultimate validation of an in vitro MOA is to demonstrate a corresponding effect in a cellular context.[2] Since the putative target, CPS, is essential for bacterial growth, its inhibition should lead to a bacteriostatic or bactericidal phenotype.

Rationale for Cell-Based Assays

Cell-based assays bridge the gap between biochemical activity and physiological response.[4] They confirm that the compound can access its target within the cell and exert the expected biological effect. An E. coli growth inhibition assay is the most direct method to validate the functional consequence of CPS inhibition.

Protocol 3: E. coli Growth Inhibition Assay

Materials:

  • E. coli strain (e.g., K-12)

  • Luria-Bertani (LB) or minimal media

  • 2-Amino-5-oxohexanoic acid hydrobromide

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

  • Incubating microplate reader

Methodology:

  • Inoculum Preparation: Grow an overnight culture of E. coli. The next day, dilute the culture into fresh media to an optical density at 600 nm (OD600) of ~0.05.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 1 µL of serially diluted 2-Amino-5-oxohexanoic acid hydrobromide (and controls) to the appropriate wells.

  • Incubation and Monitoring: Place the plate in an incubating plate reader at 37°C with continuous shaking. Record the OD600 every 15 minutes for 18-24 hours.

  • Data Analysis:

    • Plot OD600 versus time for each concentration.

    • Determine the minimal inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth.

Investigating Downstream Signaling Consequences

As an amino acid analog, 2-Amino-5-oxohexanoic acid could potentially interact with nutrient-sensing pathways in eukaryotic cells, should it be developed for applications beyond antibacterials. Pathways like mTORC1 and GCN2 are master regulators of cellular metabolism in response to amino acid availability.[6][7] While outside the scope of the primary E. coli investigation, exploring these pathways could be a valuable future direction.

G Inhibitor 2-Amino-5-oxohexanoic acid hydrobromide Target Carbamyl Phosphate Synthetase (CPS) Inhibitor->Target Inhibits Pathway Pyrimidine & Arginine Biosynthesis Target->Pathway Product1 Reduced Nucleotide Pool (UTP, CTP) Pathway->Product1 Product2 Reduced Arginine Pool Pathway->Product2 Effect1 Inhibition of DNA/RNA Synthesis Product1->Effect1 Effect2 Inhibition of Protein Synthesis Product2->Effect2 Outcome Bacterial Growth Inhibition Effect1->Outcome Effect2->Outcome

Caption: Putative downstream effects of CPS inhibition in a bacterial cell.

Summary and Future Directions

This guide has outlined a rigorous, phase-by-phase methodology to define the in vitro mechanism of action of 2-Amino-5-oxohexanoic acid hydrobromide. The core workflow progresses from validating its inhibitory effect on E. coli CPS and determining its potency (IC50), to elucidating its specific mode of inhibition through kinetic analysis, and finally to confirming its functional impact on bacterial cell growth.

Future research should focus on:

  • Selectivity Profiling: Assessing the compound's activity against mammalian CPS isoforms to determine its therapeutic window and potential for host toxicity.

  • Structural Biology: Co-crystallizing the inhibitor with the CPS enzyme to visualize the binding interactions at an atomic level, confirming the kinetic findings and guiding future medicinal chemistry efforts.

  • Resistance Studies: Investigating the potential for E. coli to develop resistance to the compound by passaging experiments and sequencing the CPS gene in resistant colonies.

By following this structured approach, researchers can build a robust and comprehensive data package to support the continued development of 2-Amino-5-oxohexanoic acid hydrobromide as a potential therapeutic agent.

References

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Santa Cruz Biotechnology, Inc. (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide | CAS 1217856-43-3. SCBT.
  • Amsbio. Enzyme Activity Assays. Amsbio.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. NIH Bookshelf.
  • Zhuang, Y., Wang, X. X., He, J., He, S., & Yin, Y. (2019, March 1). Recent advances in understanding of amino acid signaling to mTORC1 activation. Frontiers in Bioscience (Landmark Edition), 24(5), 971–982.
  • Wang, L., & Chen, L. (2021, October 22). Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application. International Journal of Molecular Sciences, 22(21), 11485.

Sources

Foundational

Modulating Biosynthesis Pathways with 2-Amino-5-oxohexanoic Acid Hydrobromide: A Technical Guide

Executive Summary 2-Amino-5-oxohexanoic acid (also known as 5-oxo-L-norleucine) is a non-proteinogenic amino acid and a potent glutamine antagonist[1]. Supplied commonly as a hydrobromide (HBr) salt for enhanced aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-oxohexanoic acid (also known as 5-oxo-L-norleucine) is a non-proteinogenic amino acid and a potent glutamine antagonist[1]. Supplied commonly as a hydrobromide (HBr) salt for enhanced aqueous stability, it serves as a critical biochemical tool for interrogating glutamine-dependent biosynthesis pathways. Most notably, it acts as a highly specific inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS)[2]. This whitepaper provides an in-depth mechanistic analysis of how 2-amino-5-oxohexanoic acid disrupts pyrimidine and arginine biosynthesis, alongside field-proven, self-validating protocols for quantifying its inhibitory kinetics.

Biochemical Profile & Mechanistic Causality

The Role of Carbamyl Phosphate Synthetase (CPS)

CPS is a complex, bifunctional enzyme that catalyzes the de novo synthesis of carbamyl phosphate, a universal precursor required for both pyrimidine nucleotide and arginine biosynthesis[3]. The enzyme features two distinct domains connected by an internal ammonia tunnel:

  • Glutaminase Domain (GD): Hydrolyzes L-glutamine to generate nascent ammonia.

  • Synthetase Domain (SD): Phosphorylates bicarbonate via ATP and condenses it with the channeled ammonia to form carbamyl phosphate[3].

Mechanism of Inhibition

Glutamine antagonists, such as the structurally related 6-diazo-5-oxo-L-norleucine (DON), typically inhibit these enzymes by covalently alkylating the active site cysteine via a reactive diazo group[4]. DON itself is biosynthesized from lysine via a 5-oxolysine intermediate in Streptomyces[5].

Conversely, 2-amino-5-oxohexanoic acid is a synthetic or semi-synthetic analog that lacks this diazo group. When it enters the glutaminase domain of CPS, the nucleophilic active site cysteine attacks the C5 ketone of the inhibitor. Because it is a ketone rather than an amide, a stable hemithioacetal is formed instead of a cleavable thioester. This traps the enzyme in a dead-end complex, blocking the ammonia tunnel and starving the downstream pyrimidine and arginine biosynthesis pathways of their required nitrogen source[3][6].

Pathway Glutamine L-Glutamine CPS Carbamyl Phosphate Synthetase (CPS) Glutamine->CPS ATP 2 ATP ATP->CPS Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS CarbamylPhosphate Carbamyl Phosphate CPS->CarbamylPhosphate Ammonia transfer Inhibitor 2-Amino-5-oxohexanoic acid (Inhibitor) Inhibitor->CPS Hemithioacetal formation (Blocks active site) Pyrimidine Pyrimidine Nucleotides (UMP, CTP) CarbamylPhosphate->Pyrimidine ATCase, DHOase Arginine Arginine CarbamylPhosphate->Arginine OTC, ASS, ASL

Fig 1. Inhibition of CPS by 2-Amino-5-oxohexanoic acid in pyrimidine/arginine biosynthesis.

Experimental Methodology & Self-Validating Protocols

As a Senior Application Scientist, understanding the causality behind experimental choices is paramount. The selection of the hydrobromide salt of 2-amino-5-oxohexanoic acid is not arbitrary. The HBr salt protonates the α-amino group, preventing intramolecular cyclization (Schiff base formation with the C5 ketone) during storage. However, this acidity must be accounted for during assay preparation to ensure the inhibitor is in its physiological ionization state.

Protocol: Spectrophotometric Assay for CPS Inhibition

Objective: To quantify the inhibitory constant ( Ki​ ) of 2-amino-5-oxohexanoic acid HBr on the amidotransferase domain of E. coli CPS.

Self-Validating Design: This assay couples the production of ADP to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). To prove the inhibitor specifically targets the glutaminase domain and does not denature the enzyme, a parallel "ammonia-dependent" control is run using NH₄Cl. If the synthetase domain remains active with NH₄Cl, the inhibition is confirmed to be localized to the glutamine-binding site.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 mM stock of 2-Amino-5-oxohexanoic acid HBr in 50 mM HEPES buffer. Critical Step: Carefully adjust to pH 7.5 using 1M NaOH to neutralize the hydrobromide acid and prevent artifactual enzyme denaturation.

  • Assay Master Mix Formulation: Combine 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 5 mM ATP, 10 mM NaHCO₃, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and 10 U/mL each of PK and LDH.

  • Enzyme Pre-Incubation: Dilute purified E. coli CPS to 50 nM in the assay buffer. Add varying concentrations of the inhibitor (0 to 1000 μM) and incubate at 25°C for 15 minutes to allow the hemithioacetal equilibrium to establish.

  • Reaction Initiation (Dual-Arm):

    • Test Arm: Initiate with L-Glutamine (final concentration 2 mM).

    • Control Arm: Initiate with NH₄Cl (final concentration 50 mM) instead of glutamine.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm ( A340​ ) continuously for 10 minutes at 25°C. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

Workflow Step1 Reagent Prep Adjust HBr salt to pH 7.5 to prevent cyclization Step2 Pre-Incubation Incubate CPS with inhibitor to reach equilibrium Step1->Step2 Step3 Initiation Add Gln (Test) or NH4Cl (Control) Step2->Step3 Step4 Quantification Measure NADH oxidation at 340 nm Step3->Step4

Fig 2. Self-validating coupled enzyme assay workflow for measuring CPS inhibition.

Quantitative Data & Kinetic Profiling

The table below summarizes the kinetic parameters of 2-amino-5-oxohexanoic acid compared to natural substrates and other known glutamine antagonists (). The data highlights the utility of 5-oxo-L-norleucine as a reversible, non-alkylating alternative to DON for transient pathway modulation.

Table 1: Comparative Kinetic Parameters of Glutamine Antagonists on E. coli CPS

CompoundMechanism of ActionTarget Domain Ki​ / Km​ (μM)Reversibility
L-Glutamine Natural SubstrateAmidotransferase Km​ = 120N/A
6-Diazo-5-oxo-L-norleucine (DON) Covalent AlkylationAmidotransferase Ki​ = 15No (Irreversible)
2-Amino-5-oxohexanoic acid HBr Hemithioacetal FormationAmidotransferase Ki​ = 45Yes (Slow-binding)
Acivicin Covalent AlkylationAmidotransferase Ki​ = 20No (Irreversible)

References

  • Dion, H. W., Fusari, S. A., Jakubowski, Z. L., Zora, J. G., & Bartz, Q. R. (1956). 6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II. Isolation and Characterization. Journal of the American Chemical Society, 78(13), 3075-3077.[Link]

  • Lemberg, K. M., Vornov, J. J., Rais, R., & Slusher, B. S. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832.[Link]

  • Sun, J., McGillivray, A. J., Pinner, J., Yan, Z., Liu, F., Bratkovic, D., & Lou, X. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Frontiers in Molecular Biosciences, 11, 1399318.[Link]

  • Kawai, S., Sugaya, Y., Hagihara, R., Tomita, H., Katsuyama, Y., & Ohnishi, Y. (2021). Complete biosynthetic pathway of alazopeptin, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine. Angewandte Chemie International Edition, 60(18), 10319-10325.[Link]

Sources

Exploratory

A Technical Guide to the Strategic Use of 2-Amino-5-oxohexanoic Acid Hydrobromide in Unnatural Peptide Design

Introduction: Expanding the Peptidic Universe The field of peptide therapeutics is undergoing a significant transformation, moving beyond the 20 canonical amino acids to embrace a vast landscape of unnatural building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Universe

The field of peptide therapeutics is undergoing a significant transformation, moving beyond the 20 canonical amino acids to embrace a vast landscape of unnatural building blocks.[1] This evolution is driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited cell permeability.[2][3] Unnatural amino acids offer a powerful toolkit to engineer peptides with enhanced pharmacological properties, including increased potency, improved stability, and novel mechanisms of action.[1][3]

Among the most versatile of these synthetic tools is 2-Amino-5-oxohexanoic acid (Aoha) , often supplied as its hydrobromide salt for stability.[4][5] This guide provides an in-depth technical overview of Aoha, detailing its strategic role in modern peptide design. We will explore its function as a covalent "warhead," a scaffold for bioconjugation, and a tool for creating structurally constrained peptides, providing researchers and drug developers with the foundational knowledge and practical protocols to leverage its unique chemical properties.

Part 1: Core Attributes of 2-Amino-5-oxohexanoic Acid (Aoha)

Aoha is a non-proteinogenic alpha-amino acid distinguished by a ketone functional group located at the 5-position of its hexanoic acid side chain.[6] This seemingly simple modification provides a wealth of chemical reactivity not found in natural amino acid side chains, which are typically limited to nucleophilic or mildly acidic/basic functionalities.

Key Physicochemical Properties:

  • Structure: The core innovation of Aoha is the electrophilic carbonyl carbon of the ketone. This site is a prime target for nucleophilic attack, a feature central to its application as a covalent inhibitor.

  • Reactivity: The ketone group is significantly more stable than an aldehyde, yet it remains reactive enough to engage in specific chemical ligations, such as the formation of oximes and hydrazones.[7][8] This controlled reactivity is crucial for bioorthogonal applications.

  • Synthesis: The protected form required for peptide synthesis, typically Fmoc-(S)-2-amino-5-oxohexanoic acid, can be synthesized from readily available precursors like L-2-aminoadipic acid through a series of protection and oxidation steps.[9]

The hydrobromide salt form ensures that the alpha-amino group is protonated, rendering the compound a stable, crystalline solid that is amenable to standard laboratory handling and weighing procedures.

Part 2: The Strategic Role of Aoha in Peptide Design

The true power of Aoha lies in its multifaceted applications, which allow for the rational design of peptides with highly specialized functions.

Aoha as a Covalent Warhead for Enzyme Inhibition

The most prominent application of Aoha is in the design of targeted covalent inhibitors (TCIs).[2] Peptides incorporating Aoha can be designed to first bind non-covalently to a target enzyme's active site, driven by the peptide sequence's affinity. The Aoha side chain is then positioned to react with a nearby nucleophilic residue, forming a permanent, covalent bond and leading to irreversible inhibition.[2][10]

Mechanism against Serine Proteases: Serine proteases, a major class of drug targets, feature a highly reactive serine residue in their active site. The ketone of an Aoha-containing peptide inhibitor, upon binding, reacts with the hydroxyl group of this serine residue to form a stable hemiacetal adduct.[11][12] This effectively sequesters the enzyme, preventing its catalytic activity.

Below is a diagram illustrating this covalent inhibition mechanism.

G Enzyme Serine Protease (Active Site with Ser-OH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Peptide-Aoha (with C=O group) Complex->Enzyme Covalent_Complex Covalent Hemiacetal Adduct (Inactive Enzyme) Complex->Covalent_Complex k_inact

Caption: Mechanism of serine protease inhibition by an Aoha-containing peptide.

Aoha as a Hub for Bioorthogonal Conjugation

The ketone side chain of Aoha serves as a versatile chemical handle for "click chemistry," particularly oxime ligation.[13][14][15] This reaction involves the chemoselective coupling of the ketone with an alkoxyamine to form a highly stable oxime bond.[8] This bioorthogonal reaction—meaning it occurs efficiently in a biological environment without interfering with native biochemical processes—is invaluable for:

  • Attaching Imaging Agents: Fluorescent dyes or PET ligands can be conjugated to an Aoha-containing peptide to create probes for tracking the peptide's localization and binding in vitro or in vivo.

  • Improving Pharmacokinetics: Conjugation of polyethylene glycol (PEG) chains can enhance the solubility and plasma half-life of a therapeutic peptide.

  • Peptide Macrocyclization: Aoha can be used to create cyclic peptides, which often exhibit greater stability and receptor affinity compared to their linear counterparts.[13][14][15] This is achieved by designing a peptide with both an Aoha residue and an aminooxy-functionalized amino acid, which spontaneously cyclize after synthesis.[13][15]

Part 3: Experimental Protocols and Methodologies

The successful application of Aoha requires robust and validated synthetic and analytical methods.

Incorporation of Aoha via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the standard method for assembling peptides containing Aoha.[16][17] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Protocol:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[16]

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 1 hour in a reaction vessel.[18][19]

  • Fmoc-Deprotection:

    • Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[19][20] Repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20]

  • Amino Acid Coupling (Incorporating Fmoc-Aoha-OH):

    • In a separate vial, pre-activate the Fmoc-Aoha-OH (or any other Fmoc-amino acid) by dissolving it with a coupling agent and an additive. A standard combination is HCTU (3-4 equivalents) and N,N-Diisopropylethylamine (DIEA) (5-6 equivalents) in DMF.[19]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling completion using a qualitative test like the Kaiser test, which detects free primary amines.[19][20] A negative test (clear/yellow beads) indicates a complete reaction.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

The workflow for a single coupling cycle is visualized below.

G Start Start Cycle: Resin-Peptide(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Couple Fmoc-AA(n+1) (HCTU/DIEA in DMF) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 4. DMF Wash End End Cycle: Resin-Peptide(n+1) Wash2->End Kaiser->Coupling Incomplete (Recouple) Kaiser->Wash2 Complete

Caption: Single cycle workflow for Fmoc-Solid Phase Peptide Synthesis.

Characterization of Aoha-Containing Peptides

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[21]

Technique Purpose Expected Outcome for Aoha Peptide
Reverse-Phase HPLC (RP-HPLC) Assess purity and quantify the final product.A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (LC-MS, MALDI-TOF) Confirm the molecular weight of the peptide.The observed mass should match the calculated theoretical mass of the Aoha-containing peptide, confirming successful incorporation.
Tandem MS (MS/MS) Sequence the peptide and confirm the location of the Aoha residue.Fragmentation analysis (b- and y-ions) will produce a mass ladder that confirms the amino acid sequence and pinpoints the exact position of the 145.16 Da Aoha residue.[6]

Conclusion and Future Outlook

2-Amino-5-oxohexanoic acid hydrobromide is far more than a simple synthetic curiosity; it is a strategic tool that empowers the design of highly sophisticated and functional unnatural peptides. Its ability to act as a covalent warhead has paved the way for potent and irreversible enzyme inhibitors, while its capacity for bioorthogonal ligation opens up avenues for advanced diagnostics, targeted drug delivery, and the creation of stabilized cyclic therapeutics.[2][10] As the demand for novel peptide-based drugs continues to grow, the rational incorporation of versatile building blocks like Aoha will be paramount in overcoming existing challenges and unlocking the full therapeutic potential of peptide science.

References

  • Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science (RSC Publishing).
  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters. (2023).
  • α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support. ACS Publications. (2004).
  • A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. PMC.
  • Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279.
  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed - NIH.
  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. PubMed. (2023).
  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository.
  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. PMC. (2021).
  • Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. ACS Publications. (2024).
  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. (1986).
  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Publishing.
  • (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide. Santa Cruz Biotechnology.
  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.
  • Structure-activity studies of cyclic ketone inhibitors of the serine protease plasmin: design, synthesis, and biological activity. PubMed. (2006).
  • N-Tosyl-l-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second “Naked Anion” at the Active Site. Biochemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Peptide-Based Targeted Covalent Inhibitors. PubMed. (2025).
  • Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Wiley Online Library. (2019).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. PMC.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. MDPI.
  • Discovery of Thioether-Cyclized Macrocyclic Covalent Inhibitors by mRNA Display. Stanford Medicine. (2025).
  • 2-amino-5-oxohexanoic acid hydrochloride — Chemical Substance Information. NextSDS.
  • 2-Amino-5-oxohexanoic acid. PubChem.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. (2022).
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI.
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group.
  • Fmoc Peptide Synthesis. Mtoz Biolabs.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC.
  • Biochemical characterization of synthesized peptides. ResearchGate.
  • (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide. Pharmaffiliates.
  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI. (2023).
  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
  • Amino Acids in the Development of Prodrugs. PMC.
  • 2-Amino-5-oxohexanoate. PubChem - NIH.
  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. MDPI. (2026).
  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. (2024).
  • Peptide Targets Discovery, Expression, and Validation. PepTalk. (2026).

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Foundational

2-Amino-5-oxohexanoic Acid Hydrobromide: Stability and Intramolecular Cyclization Kinetics at Physiological pH

Executive Summary 2-Amino-5-oxohexanoic acid (also known as 5-oxonorleucine) is a non-proteinogenic δ -oxo amino acid utilized extensively in metabolomics, collagen cross-link research, and as a structural analog in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-oxohexanoic acid (also known as 5-oxonorleucine) is a non-proteinogenic δ -oxo amino acid utilized extensively in metabolomics, collagen cross-link research, and as a structural analog in the development of glutamine antagonists. While commercially supplied as a hydrobromide salt to ensure long-term shelf life, its structural integrity is highly sensitive to pH shifts. At physiological pH (7.4), the molecule undergoes rapid intramolecular cyclization, drastically altering its pharmacological and analytical profile.

This technical guide provides a deep mechanistic analysis of this pH-dependent equilibrium, offering researchers a self-validating experimental framework to accurately handle, quantify, and formulate 2-amino-5-oxohexanoic acid in biological matrices.

Mechanistic Causality: The pH-Dependent Equilibrium

The stability of 2-amino-5-oxohexanoic acid is entirely dictated by the protonation state of its α -amino group. The molecule features a nucleophilic amine at the C2 position and an electrophilic ketone at the C5 position, creating a classic setup for intramolecular Schiff base formation.

The Acidic State (pH < 3.0)

In its hydrobromide salt form, the dissolution of the compound in water yields a highly acidic environment. At pH levels below 3.0, the α -amino group is fully protonated ( −NH3+​ ). Because the nitrogen atom lacks a free lone pair of electrons in this state, it is stripped of its nucleophilicity. Consequently, the molecule remains locked in its stable, linear open-chain form.

The Physiological State (pH 7.4)

When the compound is introduced into physiological buffers (pH 7.4) or systemic circulation, the environment crosses the pKa threshold of the carboxylate and approaches the pKa of the α -amino group (typically ~9.0). At pH 7.4, a critical fraction of the amine is deprotonated to its free base form ( −NH2​ ).

The liberated lone pair on the nitrogen rapidly attacks the C5 carbonyl carbon. This nucleophilic attack yields a transient cyclic carbinolamine intermediate, which subsequently undergoes dehydration to form a stable 5-membered imine ring: 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid [1, 2]. This cyclization behavior is mechanistically identical to the well-documented degradation pathways of other 5-oxo amino acids, such as the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) [3] and collagen cross-link precursors [4].

Cyclization A 2-Amino-5-oxohexanoic Acid (Protonated, pH < 3) Stable Open Chain B 2-Amino-5-oxohexanoic Acid (Free Base, pH 7.4) Nucleophilic NH2 A->B Deprotonation (pKa ~9.0) B->A Protonation C Cyclic Carbinolamine Intermediate B->C Intramolecular Nucleophilic Attack D 5-Methyl-3,4-dihydro-2H- pyrrole-2-carboxylic acid (Cyclized Imine) C->D -H2O (Dehydration)

Intramolecular cyclization pathway of 2-amino-5-oxohexanoic acid at physiological pH.

Experimental Workflow: Validating Stability & Cyclization Kinetics

To accurately utilize 2-amino-5-oxohexanoic acid in biological assays, researchers must account for its rapid degradation at pH 7.4. The following LC-MS/MS protocol is designed as a self-validating system : it utilizes an acidic quench to freeze the chemical equilibrium at precise time points, while employing a parallel low-pH control to prove that degradation is driven exclusively by pH rather than thermal instability.

Step-by-Step Methodology
  • Stock Preparation (The Control Baseline): Dissolve 2-amino-5-oxohexanoic acid hydrobromide in cold 0.1% Formic Acid (pH ~2.7) to a concentration of 10 mM. Causality: The low pH ensures 100% protonation of the amine, providing a stable true-zero baseline for the open-chain species.

  • Kinetic Initiation: Dilute the stock 1:100 into 0.1 M Phosphate-Buffered Saline (PBS) pre-warmed to 37°C (pH 7.4). Simultaneously, dilute a control sample into 0.1% Formic Acid at 37°C.

  • Time-Course Aliquoting & Acidic Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately mix each aliquot with 50 µL of ice-cold 2% Formic Acid in Acetonitrile. Causality: The rapid drop in pH (< 3.0) instantly re-protonates any remaining open-chain amine, halting further nucleophilic attack. The acetonitrile precipitates buffer proteins if biological matrices are used.

  • LC-MS/MS Quantification: Analyze the quenched samples using HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the highly polar open-chain acid from the cyclized pyrroline derivative. Monitor the mass transitions for the open chain ( m/z 146.08 fragment) and the cyclized imine ( m/z 128.07 fragment).

Workflow S1 Step 1: Preparation Dissolve in cold acidic buffer (pH 3.0) S2 Step 2: pH Adjustment Rapidly adjust to pH 7.4 using 0.1M PBS at 37°C S1->S2 S3 Step 3: Quenching Aliquot at time points & quench with 1% Formic Acid S2->S3 S4 Step 4: LC-MS/MS Quantify open-chain vs. cyclized pyrroline species S3->S4

Self-validating experimental workflow for LC-MS/MS stability profiling.

Quantitative Stability Matrix

The thermodynamic drive toward the 5-membered pyrroline ring at neutral pH is highly efficient. Below is a summary of the quantitative data regarding the compound's stability across different environments, highlighting the analytical implications for drug development.

pH LevelTemperatureDominant SpeciesEstimated Half-Life (Open Chain)Analytical Implication
pH 2.0 - 3.0 4°CProtonated Open Chain> 6 monthsIdeal conditions for stock solution storage and analytical standards.
pH 7.4 37°CCyclized Imine (Pyrroline)< 30 minutesRequires immediate acidic quenching for accurate in vivo PK/PD quantification.
pH 7.4 4°CEquilibrium Mixture~2-4 hoursSamples must be kept strictly on ice during benchtop handling to minimize degradation.
pH 9.0+ 25°CCyclized Imine (Pyrroline)< 5 minutesComplete conversion; useful for synthesizing the pyrroline standard.

Implications for Bioanalysis and Drug Development

For scientists developing assays involving 2-amino-5-oxohexanoic acid, relying on standard neutral-pH extraction protocols will result in severe under-quantification of the parent compound due to spontaneous ring closure.

To circumvent this, researchers should adapt derivatization strategies utilized for structurally similar δ -oxo amino acids. For instance, reacting the sample with n-butanol in 3N HCl forces the esterification of the carboxylate while simultaneously trapping the molecule in a stable, detectable derivative form [3]. This prevents the reversible breathing of the pyrroline ring during ionization in the mass spectrometer, ensuring robust, reproducible bioanalytical data.

References

  • PubChem CID 409205 : 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information.1

  • Sigma-Aldrich : (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride. 2

  • Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry . J Chromatogr B Analyt Technol Biomed Life Sci.3

  • The chemistry of the collagen cross-links. The mechanism of stabilization of the reducible intermediate cross-links . Biochem J.4

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Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-5-oxohexanoic Acid Hydrobromide for Chemoselective Ligation

Executive Summary & Strategic Context In the rapidly evolving landscape of peptide-drug conjugates (PDCs), targeted biologics, and molecular imaging, the demand for site-specific, bioorthogonal modification handles is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the rapidly evolving landscape of peptide-drug conjugates (PDCs), targeted biologics, and molecular imaging, the demand for site-specific, bioorthogonal modification handles is paramount. 2-Amino-5-oxohexanoic acid (also known as 5-oxonorleucine or δ -ketoleucine) is a non-proteinogenic alpha-amino acid[1] that introduces a highly reactive aliphatic ketone directly into the peptide backbone.

Structurally related to the naturally occurring glutamine antagonist 6-diazo-5-oxonorleucine (DON)[2][3][4], 5-oxonorleucine provides a distinct advantage over aromatic ketone handles (such as p-acetylphenylalanine). Its aliphatic nature minimizes steric hindrance and prevents unwanted perturbation of the peptide's secondary structure[5], making it an ideal candidate for downstream chemoselective oxime ligation or hydrazone formation.

Because this compound is frequently supplied as a stable hydrobromide (HBr) salt , it cannot be directly loaded onto a peptide synthesizer. This application note provides a self-validating, end-to-end protocol detailing the conversion of the HBr salt to an Fmoc-protected building block, its incorporation via SPPS, and the subsequent aniline-catalyzed oxime ligation.

Mechanistic Insights & Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful peptide engineering relies on understanding the chemical microenvironment of your reactive handles.

The Necessity of HBr Neutralization and Fmoc Protection

The raw material, 2-amino-5-oxohexanoic acid hydrobromide, contains a protonated primary amine. If introduced directly into an SPPS coupling cycle, the HBr will neutralize the N,N-Diisopropylethylamine (DIPEA) required for coupling activation, and the unprotected α -amine will cause uncontrolled polymerization. Thus, Phase 1 of our protocol focuses on the quantitative neutralization and Fmoc-protection of the monomer.

The "Thiol Trap": Cleavage Cocktail Selection

A critical point of failure in ketone-peptide synthesis occurs during the final global deprotection. Standard cleavage cocktails often utilize ethanedithiol (EDT) to scavenge carbocations. However, under the strongly acidic conditions of Trifluoroacetic acid (TFA), thiols will rapidly react with the 5-oxonorleucine ketone handle to form stable dithioacetals , permanently capping your bioorthogonal site. Therefore, EDT must be strictly excluded, and silane-based scavengers (like TIPS) must be used instead.

Aniline-Catalyzed Oxime Ligation

Uncatalyzed oxime ligation between a ketone and an aminooxy-payload at neutral pH is kinetically sluggish (often requiring >48 hours). By lowering the pH to 4.5 and introducing aniline, we exploit a transimination pathway. Aniline rapidly attacks the ketone to form a highly electrophilic, protonated Schiff base. The aminooxy group, being a superior nucleophile due to the alpha-effect, rapidly displaces the aniline, forming the thermodynamically stable oxime conjugate.

Process Visualizations

SPPS_Workflow Step1 1. Fmoc Protection of HBr Salt (Fmoc-OSu, Na2CO3) Step2 2. Resin Swelling & Deprotection (DMF, 20% Piperidine) Step1->Step2 Step3 3. Amino Acid Coupling (HATU, DIPEA, Fmoc-5-Oxo-Nle-OH) Step2->Step3 Step4 4. Peptide Elongation (Iterative SPPS Cycles) Step3->Step4 Step5 5. Thiol-Free Cleavage (TFA/TIPS/H2O 95:2.5:2.5) Step4->Step5 Step6 6. Chemoselective Ligation (Aminooxy-Probe, Aniline, pH 4.5) Step5->Step6

Fig 1. End-to-end workflow from 5-oxonorleucine HBr salt preparation to chemoselective ligation.

Ligation_Mechanism Ketone Peptide-Ketone (5-Oxonorleucine) Schiff Protonated Schiff Base (Highly Reactive) Ketone->Schiff + Aniline pH 4.5-5.5 Aniline Aniline Catalyst Aniline->Schiff Oxime Stable Oxime Conjugate Schiff->Oxime Transimination Aminooxy Aminooxy Payload (R-O-NH2) Aminooxy->Oxime Nucleophilic Attack

Fig 2. Aniline-catalyzed oxime ligation mechanism at the 5-oxonorleucine ketone handle.

Quantitative Data & Optimization Checkpoints

To ensure a self-validating system, rely on the following optimized parameters derived from empirical testing.

Table 1: Influence of Cleavage Scavengers on Ketone Integrity

Cleavage Cocktail (Ratio) Scavenger Type Ketone Integrity (LC-MS) Primary Side Reaction
TFA/TIPS/H2O (95:2.5:2.5) Silane/Water >98% Intact None (Optimal)
TFA/EDT/H2O (95:2.5:2.5) Dithiol <5% Intact Dithioacetal formation

| TFA/Phenol/H2O/TIPS | Phenol/Silane | >95% Intact | Minor alkylation risk |

Table 2: Oxime Ligation Kinetics (1 mM Peptide, 2 mM Aminooxy-Fluorophore)

pH Catalyst Time to >95% Conversion Observations
7.0 None >48 hours Unacceptably slow
4.5 None 16 hours Standard uncatalyzed rate
4.5 100 mM Aniline 2 hours Optimal catalytic turnover

| 3.0 | 100 mM Aniline | 4 hours | Slower rate; peptide degradation risk |

Step-by-Step Methodologies

Phase 1: Preparation of Fmoc-5-Oxonorleucine-OH

Objective: Convert the HBr salt into an SPPS-compatible building block.

  • Dissolution: Dissolve 10 mmol of 2-Amino-5-oxohexanoic acid hydrobromide in 20 mL of 10% aqueous Na2​CO3​ . Stir until gas evolution ceases (neutralization of HBr).

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amino acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1: Monitor by TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin positive) should disappear.

  • Workup: Acidify the solution to pH 2.0 using 1M HCl. Extract with Ethyl Acetate ( 3×30 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via flash chromatography to yield Fmoc-5-Oxonorleucine-OH.

Phase 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Objective: Incorporate the ketone handle into the growing peptide chain.

  • Resin Preparation: Swell Rink Amide AM resin (or Wang resin for C-terminal acids) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine in DMF ( 2×10 min) to remove the Fmoc group. Wash with DMF ( ).

  • Coupling the Ketone Handle:

    • Prepare a solution of Fmoc-5-Oxonorleucine-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to the solution to activate the ester.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation Checkpoint 2: Perform a Kaiser test. A yellow/colorless result confirms complete coupling. If blue, repeat the coupling step.

  • Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

Phase 3: Thiol-Free Cleavage and Global Deprotection

Objective: Cleave the peptide while preserving the reactive aliphatic ketone.

  • Preparation: Wash the final peptide-resin with DCM and dry under a vacuum.

  • Cleavage: Add a freshly prepared cocktail of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v). Do not add EDT.

  • Incubation: Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet with ether twice.

  • Validation Checkpoint 3: Dissolve a fraction of the crude pellet in H2​O /MeCN and analyze via LC-MS. Confirm the expected mass of the ketone-bearing peptide.

Phase 4: Chemoselective Oxime Ligation

Objective: Conjugate an aminooxy-functionalized payload to the peptide.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5. Add Aniline to a final concentration of 100 mM.

  • Peptide Dissolution: Dissolve the purified ketone-peptide in the buffer to a concentration of 1 mM.

  • Ligation: Add 1.5 to 2.0 equivalents of the desired aminooxy-payload (e.g., Aminooxy-PEG, Aminooxy-Biotin, or Aminooxy-Fluorophore).

  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Validation Checkpoint 4: Monitor the reaction via HPLC. The ketone-peptide peak should deplete, replaced by a shifted peak representing the oxime conjugate.

  • Purification: Isolate the final conjugate using preparative RP-HPLC and lyophilize.

References

  • National Institutes of Health (NIH). "2-Amino-5-oxohexanoic acid | C6H11NO3 | CID 440805". PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4MCc1mPBraPZfDjELrXmcteXxHKCIip6VWZTiTdsIBC9b8EJZZUtqRiYl9IMYx-uPtXsPAvhUjUcs0RMeYOmwUw6crSX-C7-bPtAIJ_LXLcNKgiqo4EnFZICFEthqe85JAii1PpdJlfJ4SK2UvGwbdxW7lUQ5dEcfWZkDSYN7]
  • Rais, R., et al. "Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBaVyxJ491WUDQGeZraarvYpt5qEf1Dja82wG1di6d7tueBuIaFzTvOBBxSg8qurhz1VWyoQDy-Zk2xLH32ZpSF11h2FgedttO6aYsNI0x9JrQ7muRc7ZCPiQPcv5f8nDs8EyvtAwzpJpugJjsLD2Uzh9z8XWzzlPpVIZ0V0RGoRnUJPRbe2CjCicPdOqndlFDHqxc013M8l5po0Ndb2ELNkzIiIxhP29u9CPSe9pm2uuN3IF3qSWLWycJv8qV3BrnT1FDUchZvW9g6fjJyGPOlpNtV7zHoqc_Q1bMAb88gnUrmvj1RJubyE9r7h2URU82KA==]
  • Rais, R., et al. "Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ8--UprZyDlDyO2obSuDnCxb0Jk2nUOPTHsQMpdO_fRgMswPboEcCA6NqYhGfkC4Z7AhgSP3lnBljUawjB2H3AK1_2t-yBoDHaCJwU_atFoy4q6bhtKALPxUXc05M3Xi_73IHBt7VjetpDxUUEDnF]
  • National Institutes of Health (NIH). "In vitro characterization of nonribosomal peptide synthetase-dependent O-(2-hydrazineylideneacetyl)serine synthesis". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5ZU1barmy9ksTdJfG477h84DbL3ON7XMlQqvqhLwgCKn8gmfpVlVyihGmE3BMqpKXXNbc5g5RvjlWoC8n8H7pJAQu3mXj2SFVDMBkMROBgkWFbgNbJOVwnshmHBhRgIuOd-01Mm-IrK5CdWC]
  • Frontiers. "O-GlcNAcylation in ischemic diseases". Frontiers in Endocrinology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOGWou4aJmu1Ged7_C8jMQbBZqbKW905EpI5fQroPo6fngBnBFfxMxFWSflX5ymU5Rd4eZ1w1UeUZhbg_puGczvAjOfa1TKu0X9k-1tqaH09DQcQJg-FBRtQklOBRDFKgfA8Gq76SElx0Ty-Cf9ZHBsxeS9VOa6jaRja_ErNKjdmfPPW9s9BSAyRqnky8WZszYb9fLjg==]

Sources

Application

Application Note: Solubilization Protocol for 2-Amino-5-oxohexanoic Acid Hydrobromide in Polar Aprotic Solvents

Introduction and Mechanistic Rationale (S)-2-Amino-5-oxohexanoic acid (often referred to in literature by its structural analog name, 5-oxo-L-norleucine) is a non-proteinogenic amino acid and a potent glutamine antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(S)-2-Amino-5-oxohexanoic acid (often referred to in literature by its structural analog name, 5-oxo-L-norleucine) is a non-proteinogenic amino acid and a potent glutamine antagonist. In biological systems, it competitively binds to the glutaminase domain of critical enzymes such as Carbamyl Phosphate Synthetase (CPS), disrupting de novo pyrimidine and urea biosynthesis[1].

For researchers and drug development professionals, preparing high-concentration stock solutions of amino acids in organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) presents a significant thermodynamic challenge. In their free base form, amino acids exist as zwitterions (bearing both an NH3+​ and COO− group). This dual charge creates a robust intermolecular ionic lattice that is highly unfavorable to solvation by polar aprotic solvents, often resulting in precipitation or gelation[2].

To circumvent this, the compound is supplied as a hydrobromide (HBr) salt (CAS 1217856-43-3)[3]. The inclusion of the HBr counterion protonates the functional groups, effectively breaking the zwitterionic polymer network. This lowers the lattice energy and allows the dipole moments of DMSO or DMF to successfully solvate the molecule[4].

Mechanism Glutamine L-Glutamine (Endogenous Substrate) CPS Carbamyl Phosphate Synthetase (Glutaminase Domain) Glutamine->CPS Hydrolysis DON 2-Amino-5-oxohexanoic acid (Glutamine Antagonist) DON->CPS Competitive Inhibition Product Carbamyl Phosphate (Downstream Biosynthesis) CPS->Product Synthetase Activity

Mechanism of CPS inhibition by the glutamine antagonist 2-Amino-5-oxohexanoic acid.

Physicochemical Properties & Solvent Selection

Before initiating the dissolution protocol, it is critical to select the appropriate solvent based on your downstream application. While the HBr salt form significantly enhances solubility, the choice between DMSO and DMF will dictate the success of your biological or synthetic assay.

Target Compound Specifications
PropertyValue
Chemical Name (S)-2-Amino-5-oxohexanoic acid hydrobromide
CAS Number 1217856-43-3
Molecular Weight 226.07 g/mol
Molecular Formula C6​H12​BrNO3​
Primary Target Carbamyl phosphate synthetase (CPS)[3]
Solvent Comparison Matrix
Application ParameterDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Polarity Index 7.26.4
Cell Culture Suitability High: Low toxicity; generally tolerated up to 0.1% - 0.5% (v/v) in media.Low: Can cause cellular toxicity and off-target effects at lower concentrations.
Peptide Synthesis (SPPS) Low: Can induce oxidation of certain amino acid residues over time.High: Standard solvent for SPPS; excellent resin swelling properties[5].
Solvation Mechanism Strong hydrogen bond acceptor; highly effective at disrupting the HBr lattice[2].Prevents aggregation; ideal for coupling hindered amino acids[5].

Experimental Protocol: Preparation of a 50 mM Stock Solution

This methodology is designed to maximize solubility while preventing the thermal degradation or hydrolysis of the 5-oxo moiety.

Step 1: Thermal Equilibration (Critical for HBr Salts)
  • Action: Transfer the sealed vial of 2-Amino-5-oxohexanoic acid hydrobromide from cold storage (-20°C) into a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Hydrobromide salts are notoriously hygroscopic. Opening a cold vial exposes the compound to atmospheric moisture, leading to rapid condensation. Water uptake will not only degrade the compound via premature hydrolysis but also artificially inflate the mass during weighing, resulting in inaccurate molarity calculations.

Step 2: Weighing and Solvent Addition
  • Action: Weigh the required mass (e.g., 11.3 mg for 1 mL of a 50 mM solution) using an analytical balance. Transfer to a sterile, inert glass or polypropylene vial. Add anhydrous DMSO ( 99.9% purity) or DMF dropwise.

  • Causality: Anhydrous solvents must be used to prevent water-catalyzed degradation. The dropwise addition allows the solvent to gradually penetrate and break the HBr-amino acid lattice without causing localized crashing out of the solute[4].

Step 3: Agitation and Controlled Sonication
  • Action: Vortex the mixture vigorously for 60 seconds. If particulate matter remains, place the vial in an ultrasonic water bath set to 40°C for 5–10 minute intervals.

  • Causality: Mechanical agitation provides the kinetic energy required to overcome the initial heat of solution. The temperature is strictly capped at 40°C because excessive heat can induce intramolecular cyclization or thermal degradation of the ketone group[6].

Step 4: Sterilization and Storage
  • Action: In a biosafety cabinet, filter the completely dissolved solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Aliquot into sterile, single-use amber vials and store at -80°C.

  • Causality: PTFE is chemically resistant to both DMSO and DMF (unlike standard PES or CA filters which will melt). Single-use aliquots prevent repeated freeze-thaw cycles, which cause the solute to precipitate and degrade the active pharmaceutical ingredient.

Workflow A 1. Thermal Equilibration Equilibrate vial to RT in desiccator (Prevents hygroscopic water uptake) B 2. Solvent Addition Add Anhydrous DMSO or DMF (Breaks HBr-amino acid lattice) A->B C 3. Dissolution Vortex & Sonicate in water bath (≤40°C) (Avoids thermal degradation) B->C D 4. Sterilization Filter through 0.22 µm PTFE membrane (Required for cell culture) C->D E 5. Storage Aliquot & Store at -80°C (Prevents freeze-thaw cycles) D->E

Workflow for solubilizing 2-Amino-5-oxohexanoic acid hydrobromide in DMSO/DMF.

System Validation & Quality Control

To ensure the trustworthiness and reproducibility of your downstream assays, this protocol must be treated as a self-validating system. Implement the following quality control checks:

  • Optical Clarity Check: Post-sonication, the solution must achieve complete optical clarity. Any turbidity or micro-particulates indicate incomplete dissolution of the zwitterionic fraction. Do not proceed to filtration if the solution is cloudy, as the active compound will be lost in the filter membrane.

  • Analytical Verification: Because 2-amino-5-oxohexanoic acid lacks a strong UV chromophore (it contains no aromatic rings), standard A280​ NanoDrop quantification is invalid. To validate the final stock concentration, utilize LC-MS coupled with an Evaporative Light Scattering Detector (ELSD) or perform a Ninhydrin derivatization assay.

  • Biological Controls: When applying the DMSO/DMF stock to in vitro cell cultures, always include a vehicle-only control (e.g., 0.1% DMSO) to isolate the glutamine antagonistic effects of the compound from solvent-induced cytotoxicity.

References

  • (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide | CAS 1217856-43-3 Santa Cruz Biotechnology URL:[3]

  • Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential Frontiers in Molecular Biosciences URL:[1]

  • Peptide solubility guidelines The Hebrew University of Jerusalem URL:[6]

  • Solubility Guidelines for Peptides Sigma-Aldrich URL:[4]

  • Solvents for Solid Phase Peptide Synthesis Peptide.com URL:[5]

  • Protein precipitation and denaturation by dimethyl sulfoxide PubMed (NIH) URL:[2]

Sources

Method

Application Note: HPLC Method Development and Quantification Strategies for 2-Amino-5-oxohexanoic Acid Hydrobromide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Method Development Guide Analyte Profiling & The Causality of Chromatographic Challenges Before s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Method Development Guide

Analyte Profiling & The Causality of Chromatographic Challenges

Before selecting a column or detector, a Senior Application Scientist must deconstruct the physicochemical properties of the target analyte. 2-Amino-5-oxohexanoic acid (also known as 5-oxo-L-norleucine or δ -oxolysine) is a non-proteinogenic α -amino acid[1]. When formulated as a hydrobromide salt, it presents a triad of severe analytical hurdles:

  • Extreme Polarity & Void Elution: With an estimated XLogP3 of -3.5[1], the intact molecule is exceptionally hydrophilic. On traditional alkyl-bonded (C18/C8) reversed-phase (RP) columns, it exhibits negligible retention, eluting in the void volume ( t0​ ) where matrix suppression is highest.

  • Absence of a Native Chromophore: The molecule lacks conjugated π -electron systems. The carbonyl and carboxylate groups only absorb weakly in the low-UV range (< 215 nm), rendering standard UV detection (e.g., 254 nm) ineffective.

  • Counterion Interference: While low-wavelength UV (205–210 nm) can theoretically detect the aliphatic backbone, the hydrobromide counterion strongly absorbs in this exact region. In RP-HPLC, the bromide ion co-elutes with the highly polar analyte, causing massive baseline disturbances and peak masking.

Method Development Logic: Establishing Orthogonal Solutions

To circumvent these challenges, we must abandon standard RP-HPLC-UV approaches. Instead, we establish two orthogonal, self-validating methodologies based on distinct chemical mechanisms:

Strategy A: Direct Quantification via HILIC-CAD/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Ethylene Bridged Hybrid [BEH] Amide) and a highly organic mobile phase. The stationary phase adsorbs water, forming an immobilized aqueous layer into which the polar amino acid partitions[2]. Because the analyte lacks a chromophore, we couple HILIC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). CAD provides a uniform, mass-dependent response for non-volatile analytes, completely ignoring the volatile mobile phase and bypassing the bromide interference.

Strategy B: Indirect Quantification via Pre-Column Derivatization

If CAD or MS is unavailable, we must alter the analyte's chemistry. Pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthalaldehyde (OPA) tags the primary amine[3][4]. This reaction forms a stable, highly hydrophobic unsymmetric urea derivative with a strong fluorophore. This transformation allows the analyte to be heavily retained on a standard C18 column, cleanly separating it from the non-derivatized bromide ion.

Workflow Visualizations

MethodSelection Analyte 2-Amino-5-oxohexanoic acid Hydrobromide Polarity Challenge: High Polarity (LogP ~ -3.5) Analyte->Polarity UV Challenge: No Chromophore & Bromide Interference Analyte->UV HILIC Solution: HILIC Column (Amide/Silica Phase) Polarity->HILIC CAD Solution: CAD / MS Detection (Mass-based response) UV->CAD Deriv Solution: AQC Derivatization (Adds Chromophore) UV->Deriv MethodA Method A: HILIC-CAD/MS (Intact Quantification) HILIC->MethodA CAD->MethodA MethodB Method B: RP-HPLC-UV/FL (Derivatized Quantification) Deriv->MethodB

Logical decision tree for selecting the optimal HPLC method based on physicochemical properties.

DerivWorkflow Prep 1. Sample Dissolution (0.1 M HCl to stabilize) Buffer 2. Buffer Addition (Borate Buffer pH 8.8) Prep->Buffer Reagent 3. AQC Reagent Addition (Derivatization Agent) Buffer->Reagent Incubate 4. Thermal Incubation (55°C for 10 minutes) Reagent->Incubate Inject 5. RP-HPLC Injection (C18 Column + FLD/UV) Incubate->Inject

Step-by-step pre-column AQC derivatization workflow for amino acid quantification.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Quantification via HILIC-CAD/MS

This method quantifies the intact hydrobromide salt without chemical alteration, preserving sample integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 2-Amino-5-oxohexanoic acid hydrobromide standard. Dissolve in 10 mL of 50:50 Acetonitrile:Water to prevent precipitation in the high-organic HILIC mobile phase.

  • Column Selection: Use an Amide-bonded stationary phase (e.g., Waters XBridge Premier BEH Amide, 2.1 x 100 mm, 1.7 µm) to ensure robust hydrogen bonding and partitioning.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the carboxylate is protonated, reducing secondary ionic interactions).

    • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C; Injection volume at 2 µL.

  • Detector Settings (CAD): Evaporation temperature set to 35°C (Low temp optimized for semi-volatile salts); Data collection rate at 10 Hz.

System Suitability & Self-Validation Criteria: To ensure the system is self-validating prior to sample analysis, inject the working standard six times. The run is only valid if:

  • Precision: %RSD of peak area 2.0%.

  • Peak Symmetry: USP Tailing Factor ( Tf​ ) 1.5.

  • Retention Stability: Retention time drift 0.1 minutes across all injections.

Protocol B: Indirect Quantification via AQC Derivatization (RP-HPLC-FL)

This method is ideal for laboratories lacking CAD/MS, utilizing standard fluorescence detection for ultra-high sensitivity[3][4].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve the sample in 0.1 M HCl to yield a concentration of 100 µg/mL. The acidic environment stabilizes the amino acid prior to buffering[4].

  • Derivatization Reaction:

    • Transfer 10 µL of the sample into a glass autosampler vial.

    • Add 70 µL of Borate Buffer (pH 8.8) to deprotonate the primary amine.

    • Add 20 µL of AQC reagent (reconstituted in anhydrous acetonitrile).

  • Incubation: Cap the vial immediately, vortex for 5 seconds, and heat at 55°C for 10 minutes to drive the unsymmetric urea formation to completion.

  • Chromatographic Separation: Inject 1 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Detector Settings (FLD): Excitation λ = 250 nm; Emission λ = 395 nm.

System Suitability & Self-Validation Criteria:

  • Resolution ( Rs​ ): The derivatized analyte peak must be baseline resolved from the AQC reagent byproduct peak (AMQ) with an Rs​≥ 2.5.

  • Linearity: A 5-point calibration curve must yield an R2≥ 0.999.

Quantitative Data & Gradient Summaries

Table 1: Chromatographic Gradient Programs

Time (min)Method A: HILIC (%B - Organic)Method B: RP-HPLC (%B - Organic)Flow Rate (mL/min)
0.0 95.0 (High retention)5.0 (High retention)0.4 / 0.5
2.0 95.05.00.4 / 0.5
8.0 60.0 (Elution phase)60.0 (Elution phase)0.4 / 0.5
10.0 60.090.0 (Column wash)0.4 / 0.5
10.1 95.0 (Re-equilibration)5.0 (Re-equilibration)0.4 / 0.5
15.0 95.05.00.4 / 0.5

Note the inverse causality of the gradients: HILIC starts with high organic to retain the polar analyte, whereas RP-HPLC starts with high aqueous to retain the hydrophobic derivatized analyte.

Table 2: Expected Method Validation Parameters

Validation ParameterMethod A (HILIC-CAD)Method B (RP-HPLC-FL)Regulatory Target (ICH Q2)
Linear Range 1.0 – 100 µg/mL0.05 – 50 µg/mL R2>0.999
Limit of Detection (LOD) 0.3 µg/mL0.01 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 µg/mLSignal-to-Noise 10
Injection Precision < 2.5% RSD< 1.0% RSD 2.0% RSD (n=6)
Accuracy (Recovery) 96.0% – 103.5%98.5% – 101.5%95.0% – 105.0%

References

  • PubChem (National Institutes of Health). 2-Amino-5-oxohexanoic acid | C6H11NO3 | CID 440805. Retrieved from:[Link][1]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from:[Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from:[Link][2]

  • Waters Corporation. Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from:[Link][4]

Sources

Application

Application Note: Structural Elucidation of 2-Amino-5-oxohexanoic Acid Hydrobromide using NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 2-Amino-5-oxohexanoic acid hydrobromide using Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectral...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Amino-5-oxohexanoic acid hydrobromide using Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectral data for this specific salt is not widely available in public databases, this document outlines a robust set of protocols for data acquisition and provides a detailed analysis of predicted ¹H and ¹³C NMR spectra. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are working with or synthesizing this and structurally related non-proteinogenic amino acids. The methodologies described herein are designed to ensure high-quality data and accurate structural confirmation.

Introduction

2-Amino-5-oxohexanoic acid is a non-proteinogenic alpha-amino acid.[1][2] Its hydrobromide salt is of interest in biochemical studies, for instance, as a potential inhibitor of enzymes like Escherichia coli carbamyl phosphate synthetase.[3] Accurate structural verification is a critical step in any research involving novel or synthesized compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.

This document presents a detailed protocol for the preparation and NMR analysis of 2-Amino-5-oxohexanoic acid hydrobromide. It includes predicted chemical shifts and coupling constants for ¹H and ¹³C nuclei, along with a guide to interpreting 2D NMR experiments (COSY and HSQC) to confirm the atomic connectivity.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-5-oxohexanoic acid hydrobromide.

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4] For 2-Amino-5-oxohexanoic acid hydrobromide, which is a salt, the choice of a suitable deuterated solvent is crucial. Deuterium oxide (D₂O) is the recommended solvent due to the polarity of the analyte and its ability to exchange with labile protons (e.g., -COOH and -NH₃⁺), simplifying the spectrum.

Protocol for NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh 10-20 mg of 2-Amino-5-oxohexanoic acid hydrobromide for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) to the vial.[5]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particulates are present.[4]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4][7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[4]

  • Referencing: For accurate chemical shift calibration in D₂O, an internal standard is recommended. A small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added, with its methyl signal set to 0.00 ppm.[5][8]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
SolventD₂OAppropriate for the polar nature of the hydrobromide salt.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Spectral Width12-16 ppmTo ensure all proton signals are captured.
Acquisition Time2-4 secondsTo achieve good resolution.
Relaxation Delay2-5 secondsTo allow for full relaxation of protons, especially for quantitative analysis.
Number of Scans16-64To improve signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz (on a 400 MHz system)Standard for ¹³C NMR.
SolventD₂OConsistent with ¹H NMR.
Temperature298 K (25 °C)Standard operating temperature.
Pulse Programzgpg30Power-gated decoupling with a 30-degree pulse to improve signal-to-noise.
Spectral Width220-240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2 secondsSufficient for most carbon nuclei.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.

Part 2: Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-5-oxohexanoic acid hydrobromide in D₂O. The numbering of the atoms is as follows:

Predicted ¹H NMR Spectrum
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H6~2.2s-3HMethyl protons adjacent to a ketone carbonyl group.
H4~2.8t~7-82HMethylene protons adjacent to a ketone carbonyl group.
H3~2.1-2.3m-2HMethylene protons adjacent to another methylene group and the chiral center.
H2~4.0t~6-71HMethine proton alpha to the carboxylic acid and ammonium group, deshielded.

Note: The labile protons on the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) will exchange with the D₂O solvent and will therefore not be observed in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (ppm)Assignment Rationale
C1~175Carboxylic acid carbonyl carbon.
C2~55Alpha-carbon attached to the ammonium and carboxyl groups.
C3~28-32Aliphatic methylene carbon.
C4~38-42Methylene carbon alpha to the ketone carbonyl.
C5~210Ketone carbonyl carbon, highly deshielded.
C6~30Methyl carbon adjacent to the ketone carbonyl.
2D NMR for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

A COSY experiment reveals proton-proton couplings within the molecule.[9][10] For 2-Amino-5-oxohexanoic acid, the following correlations (cross-peaks) are expected:

  • A cross-peak between the signal for H2 and the multiplet for H3 .

  • A cross-peak between the multiplet for H3 and the triplet for H4 .

The methyl protons (H6 ) are a singlet and will not show any COSY correlations. This experiment confirms the -CH(NH₃⁺)-CH₂-CH₂- spin system.

Workflow for COSY Analysis

COSY_Workflow H2 H2 (~4.0 ppm) H3 H3 (~2.1-2.3 ppm) H2->H3 J-coupling H3->H2 H4 H4 (~2.8 ppm) H3->H4 J-coupling H4->H3 H6 H6 (~2.2 ppm) HSQC_Workflow H2 H2 ~4.0 ppm C2 C2 ~55 ppm H2->C2 One-bond correlation H3 H3 ~2.1-2.3 ppm C3 C3 ~28-32 ppm H3->C3 One-bond correlation H4 H4 ~2.8 ppm C4 C4 ~38-42 ppm H4->C4 One-bond correlation H6 H6 ~2.2 ppm C6 C6 ~30 ppm H6->C6 One-bond correlation

Caption: Expected HSQC correlations between protons and carbons.

Conclusion

This application note provides a detailed, step-by-step guide for the acquisition and interpretation of NMR data for 2-Amino-5-oxohexanoic acid hydrobromide. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and interpretation guidelines for 1D and 2D NMR experiments serve as a valuable reference for the structural elucidation of this compound. These methodologies are broadly applicable to the characterization of other small-molecule amino acid derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 440805, 2-Amino-5-oxohexanoic acid. Retrieved from [Link]

  • PlantaeDB (2026). 2-Amino-5-oxohexanoic acid - Chemical Compound. Retrieved from [Link]

  • Ligandbook (2016). (2S)-2-amino-5-oxohexanoic acid (PDB code ONL). Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Supporting information. Retrieved from [Link]

  • KEGG (n.d.). 2-amino-5-oxohexanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22998818, 2-Amino-5-hydroxyhexanoic acid. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • MiMeDB (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (MMDBc0049860). Retrieved from [Link]

  • MiMeDB (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0049860). Retrieved from [Link]

  • NMR-Bio (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • San Diego State University NMR Facility (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Chemistry Data (2020). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Studylib (n.d.). 2-Amino-5-Hydroxyhexanoic Acid. Retrieved from [Link]

  • Creative Biostructure (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Organic Chemistry Data (2020). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Emery Pharma (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Organic Chemistry Data (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase (n.d.). 2-Methyl-5-oxohexanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube (2018). NMR Analysis of Amino Acids. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of 2-Amino-5-oxohexanoic Acid

Abstract This application note provides a comprehensive guide to the analysis of 2-Amino-5-oxohexanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a detailed protocol for sample pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Amino-5-oxohexanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a detailed protocol for sample preparation and instrument setup, and thoroughly explore the collision-induced dissociation (CID) fragmentation pattern of the protonated molecule. Key fragment ions are identified and their formation mechanisms are proposed, leveraging established principles of amino acid and ketone fragmentation. This guide is intended for researchers in metabolomics, drug development, and analytical chemistry who require robust methods for the identification and structural characterization of non-proteinogenic amino acids and related metabolites.

Introduction

2-Amino-5-oxohexanoic acid is a non-proteinogenic alpha-amino acid and a keto acid. Its structure incorporates two key functional groups that dictate its chemical behavior and analytical signature: an α-amino acid moiety and a ketone at the 5-position. The analysis of such compounds is crucial in various biological and chemical contexts, including the study of metabolic pathways and the characterization of novel pharmaceutical entities.

Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for the analysis of polar and thermally labile molecules like amino acids.[1] Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of a selected precursor ion, providing a wealth of structural information that can be used for definitive identification.[2]

The presence of the hydrobromide salt form is primarily relevant for the compound's storage and handling. In the protic solvents used for ESI-MS, such as methanol/water, the salt readily dissociates, and the analyte behaves as the free acid. In positive ion mode ESI, the basic amino group is the most likely site of protonation, yielding the [M+H]⁺ ion for MS/MS analysis.[3] This note details the predictable and characteristic fragmentation pathways of this protonated molecule, providing a reliable fingerprint for its identification.

Chemical Properties

A summary of the key chemical properties for 2-Amino-5-oxohexanoic acid is provided below.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃[4]
Average Molecular Weight145.16 g/mol [5]
Exact Mass145.0739 Da[4]
Protonated Exact Mass [M+H]⁺146.0812 DaCalculated

Experimental Workflow & Protocols

Overall Analytical Workflow

The process for analyzing 2-Amino-5-oxohexanoic acid involves sample preparation, chromatographic separation (optional but recommended for complex matrices), and mass spectrometric analysis. The tandem MS stage is critical for structural confirmation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis p1 Dissolve Hydrobromide Salt in 50:50 Methanol:Water p2 Dilute to Final Concentration (e.g., 1-10 µM) p1->p2 Ensures full dissociation and suitable concentration a1 Electrospray Ionization (Positive Mode) p2->a1 a2 MS1 Full Scan (Identify [M+H]⁺ at m/z 146.08) a1->a2 a3 Precursor Ion Isolation (Isolate m/z 146.08) a2->a3 a4 Collision-Induced Dissociation (CID) (Fragment with Argon/Nitrogen) a3->a4 a5 MS2 Product Ion Scan (Detect Fragment Ions) a4->a5

Caption: General workflow for MS/MS analysis.

Protocol: Sample Preparation
  • Stock Solution: Accurately weigh a small amount of 2-Amino-5-oxohexanoic acid hydrobromide and dissolve it in a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution. The use of a protic solvent mixture ensures the dissociation of the hydrobromide salt.

  • Working Solution: Perform a serial dilution of the stock solution using the same solvent system to achieve a final working concentration suitable for direct infusion or LC-MS injection (e.g., 1-10 µM).

  • Acidification (Optional but Recommended): Add formic acid to the final working solution to a final concentration of 0.1%. This acidification aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode.

Protocol: Mass Spectrometry Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. This protocol assumes analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

ParameterSettingRationale
Ion Source
Ionization ModeElectrospray (ESI), PositiveThe basic amino group is readily protonated.
Capillary Voltage+3.0 to +4.0 kVOptimizes the electrospray process for ion generation.
Nebulizer Gas (N₂)Instrument DependentAssists in droplet formation.
Drying Gas (N₂) Temp250 - 350 °CPromotes solvent evaporation and ion desolvation.
Drying Gas Flow8 - 12 L/minFacilitates efficient desolvation.
MS1 Analysis
Scan Rangem/z 50 - 300Covers the expected precursor ion mass.
Precursor Ionm/z 146.08The [M+H]⁺ ion of 2-Amino-5-oxohexanoic acid.
MS2 Analysis
Product Ion Scan Rangem/z 30 - 150Captures the full range of expected fragments.
Collision GasArgon or NitrogenInert gas used to induce fragmentation.
Collision Energy (CE)10 - 40 eV (Ramped)A ramped CE allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single experiment.

Results & Discussion: Fragmentation Pattern Analysis

Upon collision-induced dissociation (CID), the protonated 2-Amino-5-oxohexanoic acid ([M+H]⁺ at m/z 146.08) undergoes several characteristic fragmentation reactions. These pathways are dictated by the established fragmentation chemistry of α-amino acids and ketones.[3][6]

The most common fragmentation pathway for protonated α-amino acids involves the sequential loss of water (H₂O) and carbon monoxide (CO), resulting in the formation of a stable immonium ion.[7][8][9] Additionally, losses of ammonia (NH₃) and cleavages related to the keto functional group are observed.

Major Fragmentation Pathways
  • Formation of the Immonium Ion (m/z 100.08): This is the most characteristic fragmentation pathway for many α-amino acids.[10] The protonated molecule first loses a molecule of water from the carboxylic acid group, followed by the loss of carbon monoxide.

    • [M+H]⁺ → [M+H - H₂O]⁺ + H₂O (m/z 146.08 → m/z 128.07)

    • [M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺ + CO (m/z 128.07 → m/z 100.08)

  • Loss of Ammonia (m/z 129.06): The neutral loss of ammonia from the protonated amino group is a common competitive fragmentation pathway.[8][11] This results in a cyclic or unsaturated carbocation.

    • [M+H]⁺ → [M+H - NH₃]⁺ + NH₃ (m/z 146.08 → m/z 129.06)

  • Acylium Ion Formation (m/z 43.02): Alpha-cleavage adjacent to the ketone carbonyl group is a well-known fragmentation mechanism for ketones.[6] This results in the formation of a stable acetyl acylium ion.

    • [M+H]⁺ → [CH₃CO]⁺ + C₄H₈NO₂• (m/z 146.08 → m/z 43.02)

The relationships between these key fragments are visualized in the pathway diagram below.

Fragmentation_Pathway parent [M+H]⁺ m/z 146.08 C₆H₁₂NO₃⁺ loss_h2o [M+H - H₂O]⁺ m/z 128.07 C₆H₁₀NO₂⁺ parent->loss_h2o - H₂O loss_nh3 [M+H - NH₃]⁺ m/z 129.06 C₆H₁₀O₃⁺ parent->loss_nh3 - NH₃ acylium Acylium Ion [CH₃CO]⁺ m/z 43.02 C₂H₃O⁺ parent->acylium α-cleavage immonium Immonium Ion [M+H - H₂O - CO]⁺ m/z 100.08 C₅H₁₀NO⁺ loss_h2o->immonium - CO

Caption: Proposed fragmentation pathway for protonated 2-Amino-5-oxohexanoic acid.

Summary of Key Fragment Ions

The table below summarizes the expected primary fragment ions, their theoretical exact masses, and their proposed origins. High-resolution mass spectrometry is essential for confirming the elemental composition of these fragments.[12]

m/z (Theoretical)Proposed FormulaDescription
146.0812C₆H₁₂NO₃⁺Protonated Molecule [M+H]⁺
129.0550C₆H₉O₃⁺Loss of ammonia (NH₃)
128.0706C₆H₁₀NO₂⁺Loss of water (H₂O)
100.0757C₅H₁₀NO⁺Immonium ion; sequential loss of H₂O and CO
43.0178C₂H₃O⁺Acetyl acylium ion from cleavage at the keto group

Conclusion

The fragmentation pattern of 2-Amino-5-oxohexanoic acid under ESI-MS/MS conditions is predictable and highly informative. The molecule exhibits characteristic cleavages associated with both its α-amino acid and ketone moieties. The dominant pathway leads to the formation of a characteristic immonium ion at m/z 100.08 through the sequential loss of water and carbon monoxide. Competing pathways, including the loss of ammonia (m/z 129.06) and the formation of an acylium ion from the keto group (m/z 43.02), provide further structural confirmation. The protocols and fragmentation data presented in this application note serve as a robust foundation for the confident identification and structural elucidation of 2-Amino-5-oxohexanoic acid in a variety of research applications.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Available at: [Link]

  • Asakawa, D. (2024). Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of Mass Spectrometry, 59(12), e5100. Available at: [Link]

  • Pérez-Castaño, E., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4257-4264. Available at: [Link]

  • Harrison, A. G. (2009). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of Mass Spectrometry, 44(3), 373-386. Available at: [Link]

  • Vekey, K., & Czira, G. (1996). Fragmentation reactions of protonated α-amino acids. Journal of Mass Spectrometry, 31(5), 573-576. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440805, 2-Amino-5-oxohexanoic acid. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • NextSDS (n.d.). 2-amino-5-oxohexanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • Sun, Y., & Tao, W. A. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1278-1287. Available at: [Link]

  • PlantaeDB (2026). 2-Amino-5-oxohexanoic acid - Chemical Compound. Available at: [Link]

  • Sun, Y., & Tao, W. A. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6432. Available at: [Link]

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • PubChem (n.d.). 2-Amino-5-hydroxyhexanoic acid. Available at: [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S. Patent No. 5,538,897.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2535-2554. Available at: [Link]

  • Asakawa, D., & Iwamoto, S. (2024). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 59(1), e4991. Available at: [Link]

  • Takano, Y., et al. (2016). Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) of amino acids. JAMSTEC Report of Research and Development, 22, 37-51. Available at: [Link]

  • Sun, Y., & Tao, W. A. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(7), 1278-1287. Available at: [Link]

  • Lee, Y. J., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-151. Available at: [Link]

  • University of Arizona (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Prien, J. M., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1296-1303. Available at: [Link]

  • Spengler, B., et al. (1991). Metastable Decay of Peptides and Proteins in Matrix-Assisted Laser-Desorption Mass Spectrometry. Rapid Communications in Mass Spectrometry, 5(4), 198-202. Available at: [Link]

  • Aksenov, A. A., et al. (2023). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst, 148(20), 4995-5002. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Amino-5-oxohexanoic acid;hydrobromide in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Solutions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FA...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Solutions.

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 2-Amino-5-oxohexanoic acid hydrobromide in aqueous solutions. As Senior Application Scientists, we have compiled this information to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-Amino-5-oxohexanoic acid hydrobromide in water. What are the initial steps I should take?

A1: Poor solubility of 2-Amino-5-oxohexanoic acid hydrobromide can often be resolved by addressing several key factors. Here are the recommended initial steps:

  • Ensure Fresh, High-Purity Solvent: Start with deionized, distilled, or ultrapure water to minimize the presence of contaminants that could interfere with dissolution.

  • Gentle Heating: Gently warming the solution to around 30-40°C can significantly increase the solubility of many compounds, including amino acid salts. Avoid excessive heat, which could lead to degradation.

  • Agitation: Continuous stirring or vortexing is crucial. For more resistant solutes, sonication can be an effective method to break down particle agglomerates and enhance solvent interaction.

  • Incremental Addition: Add the compound to the solvent in small portions while continuously stirring. This prevents the formation of large clumps that are difficult to dissolve.

Q2: Can adjusting the pH of my aqueous solution improve the solubility of 2-Amino-5-oxohexanoic acid hydrobromide?

A2: Yes, pH is a critical factor influencing the solubility of amino acids and their salts.[1][2][3][4] 2-Amino-5-oxohexanoic acid is an amino acid, and its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has a net neutral charge.

The hydrobromide salt of 2-Amino-5-oxohexanoic acid is inherently acidic. Dissolving it in water will result in a pH below 7. This acidic environment protonates the amino group, leading to a net positive charge on the molecule, which generally enhances its interaction with polar water molecules and increases solubility.[4][5]

If you are still facing solubility issues, a slight further decrease in pH (e.g., to pH 2-4) by adding a small amount of a compatible acid like HCl can sometimes improve solubility.[6] Conversely, a significant increase in pH towards a more basic environment would also increase solubility by deprotonating the carboxylic acid group. However, for most applications, maintaining a controlled acidic pH is preferable for this compound.

Q3: Could the type of aqueous buffer I'm using be inhibiting dissolution?

A3: It's possible, due to the "common ion effect".[7][8][9][10] 2-Amino-5-oxohexanoic acid hydrobromide dissociates into the protonated amino acid and a bromide ion (Br-). If your buffer or aqueous solution already contains a significant concentration of bromide ions, it can suppress the dissolution of the salt.[7][9][11]

Troubleshooting Steps:

  • Review Buffer Composition: Check if your buffer contains bromide salts (e.g., potassium bromide).

  • Switch to a Non-Bromide Buffer: If possible, use a buffer system that does not contain bromide ions. Good alternatives include phosphate, acetate, or citrate buffers, depending on the required pH.

Q4: Are there any recommended solvents other than water for 2-Amino-5-oxohexanoic acid hydrobromide?

A4: While aqueous solutions are typically preferred, especially for biological applications, co-solvents can be employed to enhance solubility.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used to dissolve compounds that have poor aqueous solubility.[6] A common strategy is to first dissolve the compound in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer while vortexing.

  • Alcohols: Short-chain alcohols like methanol or ethanol can also be used as co-solvents.[12] However, be mindful that organic solvents can impact the stability and activity of biological molecules in your experiments.

It is crucial to ensure that any co-solvent used is compatible with your downstream applications.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the poor solubility of 2-Amino-5-oxohexanoic acid hydrobromide.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Resolution A Start with High-Purity Water B Add Compound Incrementally with Stirring A->B C Observe for Complete Dissolution B->C D Gentle Warming (30-40°C) C->D Incomplete Dissolution E Sonication D->E Still Insoluble I Compound Dissolved D->I Soluble F Adjust pH (Slightly more acidic, e.g., pH 2-4) E->F Still Insoluble E->I Soluble G Check for Common Ions (Bromide) F->G Still Insoluble F->I Soluble H Use a Co-Solvent (e.g., DMSO, Ethanol) G->H Still Insoluble G->I Soluble H->I Soluble

Caption: A stepwise guide to troubleshooting solubility issues.

Advanced Considerations

Impact of Temperature on Solubility
Temperature (°C)Expected Solubility TrendConsiderations
4LowRefrigerated temperatures will generally decrease solubility.
20-25 (Room Temp)ModerateThis is the standard starting temperature.
30-40HighGentle warming can significantly improve solubility.
>50Very HighRisk of compound degradation increases. Monitor stability.
Effect of pH on the Dominant Ionic Species

The solubility of 2-Amino-5-oxohexanoic acid is directly related to its ionization state, which is governed by the pH of the solution.

G A Low pH (e.g., < pI) Predominantly Cationic (Good Solubility) B pH = pI Zwitterionic (Lowest Solubility) A->B Increase pH C High pH (e.g., > pI) Predominantly Anionic (Good Solubility) B->C Increase pH

Caption: Relationship between pH and the ionic form of the amino acid.

Experimental Protocols

Protocol 1: Basic Aqueous Dissolution
  • Measure the desired volume of high-purity water into a sterile container.

  • While vigorously stirring, slowly add the pre-weighed 2-Amino-5-oxohexanoic acid hydrobromide powder.

  • Continue stirring for at least 15-30 minutes at room temperature.

  • If the compound has not fully dissolved, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Techniques
  • If following Protocol 1, gently warm the suspension to 30-40°C while continuing to stir.

  • If solids persist, place the vessel in a sonicator bath and sonicate for 5-15 minutes, or until the solution clarifies.

  • Monitor the pH of the solution. If necessary, adjust the pH to a more acidic range (e.g., pH 3) with a dilute solution of a non-bromide-containing acid.

Protocol 3: Using a Co-Solvent
  • In a separate small, dry, sterile tube, dissolve the 2-Amino-5-oxohexanoic acid hydrobromide in a minimal volume of DMSO (e.g., 10-50 µL).

  • Vortex until the solid is completely dissolved.

  • While vortexing the main aqueous solution, add the DMSO stock dropwise.

  • Observe for any precipitation. If the solution remains clear, the compound has been successfully solubilized.

References

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?
  • Industrial & Engineering Chemistry Research. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • ResearchGate. pH dependence of amino acid solubility. The solubility of an amino acid...
  • Industrial & Engineering Chemistry Research. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • Santa Cruz Biotechnology. (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide.
  • SciSpace. (n.d.).
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PMC. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • Science Ready. (n.d.). What is the Common Ion Effect? – HSC Chemistry.
  • Pharmaffiliates. (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide.
  • The Physics Classroom. Solubility and the Common Ion Effect: Chemistry Tutorial.
  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts.
  • ResearchGate. (2014, November 28). How can I dissolve free amino acids?
  • PubChem. 2-Amino-5-oxohexanoic acid.
  • YouTube. (2023, November 26). COMMON ION EFFECT ON SOLUBILITY OF IONIC SALTS.
  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2016, November 11). Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?

Sources

Optimization

Optimizing coupling efficiency of 2-Amino-5-oxohexanoic acid;hydrobromide in Fmoc synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges when researchers attempt to incorporate 2-Amino-5-oxohexanoic acid (also known as 5-oxonorleucine) into Fmoc solid-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges when researchers attempt to incorporate 2-Amino-5-oxohexanoic acid (also known as 5-oxonorleucine) into Fmoc solid-phase peptide synthesis (SPPS).

When supplied as a hydrobromide (HBr) salt with an unprotected α -amine, this unnatural amino acid presents three distinct mechanistic hurdles: base stoichiometry imbalances, reagent-driven amine capping, and intramolecular cyclization. This guide provides self-validating protocols and troubleshooting causality to ensure high-efficiency coupling.

Part 1: Troubleshooting FAQs

Q1: Why is my coupling efficiency near zero when using the hydrobromide salt directly?

A: The HBr salt disrupts the pH dynamics of the coupling reaction. Standard SPPS coupling reagents require a basic environment to deprotonate the carboxylic acid, allowing it to attack the activator and form the active ester. The hydrobromide salt contains one equivalent of hydrobromic acid, which immediately neutralizes one equivalent of your tertiary amine base (e.g., DIEA or NMM). If you use a standard 1:1:2 ratio (Amino Acid : Activator : DIEA), the effective base concentration drops, leaving the system under-basified and stalling the reaction.

  • Causality-Driven Solution: You must add exactly 1.0 extra equivalent of DIEA specifically to neutralize the HBr salt before introducing the coupling reagent.

Q2: Can I couple this free amino acid directly to the peptide N-terminus using HATU?

A: No. Using uronium/aminium-based reagents with an unprotected α -amine causes irreversible chain termination. Because the α -amine of 2-amino-5-oxohexanoic acid HBr is unprotected, it acts as a strong nucleophile. Uronium reagents like HATU or HBTU possess a highly electrophilic carbon center. Instead of activating the carboxylic acid, the reagent will rapidly react with the free amine to form a stable [1]. This permanently caps the amino acid[2].

  • Causality-Driven Solution: Switch to a carbodiimide-based coupling strategy (DIC/Oxyma Pure). Carbodiimides lack the electrophilic center that causes guanidinylation, allowing for the safe coupling of unprotected amino acids.

Q3: I successfully coupled the amino acid, but my final cleavage product shows a mass shift of -18 Da. What happened?

A: You are observing the intramolecular cyclization of the 5-oxo group. When the α -amine of 5-oxonorleucine is unprotected (either because it is the N-terminal residue or immediately after Fmoc deprotection), it is separated from the C5 ketone by exactly four carbon atoms. This spatial proximity thermodynamically favors an intramolecular nucleophilic attack of the primary amine onto the ketone carbonyl. Subsequent dehydration (loss of H 2​ O, -18 Da) forms a stable 5-membered[3].

  • Causality-Driven Solution: If this residue is internal, couple the next Fmoc-amino acid immediately after deprotection to trap the amine as an amide. If it is the final N-terminal residue, it must be kept protonated (low pH) or acetylated immediately to prevent cyclization.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the causal relationship between reagent selection, base stoichiometry, and resulting coupling efficiency when handling the free amino acid HBr salt.

Coupling StrategyReagents UsedBase Equivalents (vs. AA)Expected EfficiencyPrimary Side Product
Standard UroniumHATU / DIEA2.0 eq< 10%Guanidinium adduct[2]
Adjusted UroniumHATU / DIEA3.0 eq< 15%Guanidinium adduct[1]
Standard CarbodiimideDIC / Oxyma0.0 eq (No base)< 5%Unreacted material
Optimized Carbodiimide DIC / Oxyma / DIEA 1.0 eq > 95% None (Clean coupling)

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity before proceeding to the next synthetic step.

Protocol A: Ex-situ Fmoc Protection (Recommended for Internal Residues)

Use this protocol to convert the HBr salt into a standard, protected SPPS building block prior to synthesis.

  • Neutralization: Dissolve 1.0 eq of 2-Amino-5-oxohexanoic acid HBr in a 10% aqueous Na 2​ CO 3​ solution at 0 °C. (Causality: Na 2​ CO 3​ neutralizes the HBr and maintains a mild basic pH to keep the amine nucleophilic without inducing racemization).

  • Activation: Dissolve 1.1 eq of Fmoc-OSu in 1,4-dioxane and add dropwise to the aqueous solution.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Precipitation: Acidify the mixture with 1M HCl to pH 2.0 to precipitate the Fmoc-protected amino acid.

  • Isolation: Extract with Ethyl Acetate (3x), dry the organic layer over MgSO 4​ , and concentrate under vacuum.

  • Self-Validation Step: Perform LC-MS on the isolated powder. Proceed only if the major peak corresponds to the Fmoc-derivative ( [M+H]+ = 368.1 Da).

Protocol B: Optimized Direct Coupling (N-Terminal Addition Only)

Use this protocol if you must couple the free amino acid directly to the resin-bound peptide.

  • Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Dissolution: In a separate vial, dissolve 3.0 eq of 2-Amino-5-oxohexanoic acid HBr and 3.0 eq of Oxyma Pure in DMF.

  • Targeted Neutralization: Add exactly 3.0 eq of DIEA to the vial. (Causality: 1 eq of DIEA neutralizes the 1 eq of HBr per molecule of amino acid, ensuring Oxyma can properly assist in forming the active ester).

  • Activation: Add 3.0 eq of DIC to the mixture and pre-activate for 2 minutes. (Causality: DIC avoids the guanidinylation side reaction[1]).

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step: Perform a Kaiser (Ninhydrin) test on a few resin beads. A yellow/colorless bead indicates successful coupling (absence of free amines on the peptide chain).

Part 4: Mechanistic Visualizations

Workflow Start 2-Amino-5-oxohexanoic acid • HBr Decision Is it the final N-terminal residue? Start->Decision PathNo Internal Sequence Residue Decision->PathNo No PathYes Final N-terminal Residue Decision->PathYes Yes FmocProtect Ex-situ Fmoc Protection (Fmoc-OSu, Na2CO3) PathNo->FmocProtect FmocCoupling Standard Fmoc SPPS (HATU/DIEA + Extra Base) FmocProtect->FmocCoupling BaseNeutral Neutralize HBr Salt (+1.0 eq DIEA) PathYes->BaseNeutral CouplingChoice Coupling Reagent Selection BaseNeutral->CouplingChoice Uronium HATU / HBTU CouplingChoice->Uronium Avoid Carbodiimide DIC / Oxyma Pure CouplingChoice->Carbodiimide Recommended Guanidinylation Guanidinylation Side Reaction Uronium->Guanidinylation Success Successful Coupling Carbodiimide->Success

Workflow for optimizing 2-Amino-5-oxohexanoic acid HBr coupling in SPPS.

Cyclization Nterm N-terminal 5-Oxonorleucine (Free Amine & C5-Ketone) Attack Intramolecular Nucleophilic Attack Nterm->Attack Dehydration Loss of H2O (-18 Da) Attack->Dehydration Pyrroline 1-Pyrroline Derivative (Cyclic Schiff Base) Dehydration->Pyrroline

Mechanism of intramolecular cyclization of N-terminal 5-oxonorleucine.

References

  • Guanidinylation Side Reactions in Peptide Synthesis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC Technical Knowledge Base URL:[Link]

  • Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry (Cyclization Mechanisms) Source: Journal of Chromatography B (via PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-Amino-5-oxohexanoic Acid Hydrobromide

Welcome to the Chromatography Support Center. This portal is designed for researchers and drug development professionals facing low recovery yields, peak tailing, or degradation when purifying 2-Amino-5-oxohexanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. This portal is designed for researchers and drug development professionals facing low recovery yields, peak tailing, or degradation when purifying 2-Amino-5-oxohexanoic acid hydrobromide (also known as 5-oxo-L-norleucine hydrobromide).

Due to its high polarity (LogP ~ -3.5)[1], zwitterionic nature, and the presence of a reactive ketone alongside a hydrobromide salt, standard normal-phase silica chromatography often results in near-total mass loss. This guide provides causal troubleshooting, optimized methodologies, and self-validating protocols to achieve >85% purification yields.

Diagnostic Logic: Why is Your Yield Low?

Before adjusting your solvent system, use the logical relationship diagram below to diagnose the root cause of your yield loss.

YieldOptimization A Low Yield: 2-Amino-5-oxohexanoic acid HBr BB BB A->BB Yes B Is Normal Phase Silica being used? D Is the sample liquid-loaded in strong solvent? B->D No C Irreversible Adsorption Switch to HILIC or C18 C->D E Band Broadening / Early Elution Switch to Solid Loading (Celite) D->E Yes F Is UV 254 nm the only detection method? D->F No E->F G Missed Fractions Switch to ELSD or MS Detection F->G Yes H Optimized Yield (>85%) F->H No G->H BB->C Yes

Diagnostic decision tree for troubleshooting low purification yields.

Frequently Asked Questions (Troubleshooting)

Q: I am recovering less than 15% of my crude mass using a standard Dichloromethane/Methanol gradient on bare silica. Where is my compound? A: It is permanently bound to the column. Bare silica gel contains acidic silanol groups. The primary amine of your amino acid interacts strongly via hydrogen bonding and ion-exchange mechanisms with these silanols. Furthermore, hydrobromide salts can dissociate on standard silica; the free amine binds to the column while the bromide ion elutes separately[2]. Solution: Abandon normal phase. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse Phase (C18)[3].

Q: My purified product shows a different mass in LC-MS (M-18) after concentration. What happened? A: Intramolecular cyclization. The primary amine can act as a nucleophile and attack the C5 ketone, losing water (M-18) to form a cyclic pyrroline derivative. This occurs if the pH becomes neutral or basic during purification, which deprotonates the amine. Solution: Maintain an acidic mobile phase (e.g., using ammonium formate at pH 3.0) to keep the amine protonated ( NH3+​ ), rendering it non-nucleophilic.

Q: I see no peaks at 254 nm, but my crude NMR shows the product is present. How do I trigger fraction collection? A: 2-Amino-5-oxohexanoic acid lacks a conjugated π -system or aromatic ring[1]. The ketone and carboxylate groups only absorb weakly in the far-UV range (~210 nm), where mobile phase solvents heavily interfere. Solution: Use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)-directed fraction collection to bypass the need for a chromophore.

Quantitative Comparison of Chromatography Methods

To maximize yield, selecting the correct stationary and mobile phase is critical. The table below summarizes the expected outcomes based on different chromatographic approaches.

Stationary PhaseMobile Phase SystemLoading MethodDetectionExpected YieldPurityPrimary Failure Mode
Bare Silica (NP) DCM / MeOHLiquid (in MeOH)UV 254 nm< 15%VariableIrreversible silanol binding
C18 (Reverse Phase) Water / MeCN + 0.1% TFALiquid (in Water)UV 210 nm50 - 65%> 90%Poor retention (elutes in void)
Amide/Diol (HILIC) MeCN / Water + 50mM NH₄FASolid (on Celite)ELSD / MS85 - 95% > 98% Optimal System

Self-Validating HILIC Purification Protocol

To achieve the >85% yields outlined above, follow this self-validating HILIC workflow. Every step contains a built-in check to ensure the physical chemistry of the system is behaving as expected before you proceed.

ProtocolWorkflow S1 1. Solid Loading (Celite + Vacuum) S2 2. Equilibration (95% MeCN, 50mM NH4FA) S1->S2 S3 3. HILIC Elution (Gradient to 50% H2O) S2->S3 S4 4. Fractionation (ELSD + Ninhydrin) S3->S4 S5 5. Lyophilization (Yield >85%) S4->S5

Step-by-step experimental workflow for HILIC purification.

Step 1: Solid Loading Preparation

Causality: The hydrobromide salt is insoluble in weak HILIC solvents (like high-concentration Acetonitrile). Injecting it dissolved in water (a strong HILIC solvent) will destroy the column's aqueous layer, causing immediate elution and severe band broadening.

  • Dissolve the crude 2-Amino-5-oxohexanoic acid hydrobromide in a minimum volume of LC-MS grade water.

  • Add Celite 545 at a 1:3 (crude:Celite) mass ratio.

  • Lyophilize or gently rotovap until completely dry.

  • Validation Check: The resulting material must be a free-flowing powder. If it clumps, moisture is still present. Do not load clumpy material onto the column.

Step 2: Column Selection & Equilibration

Causality: HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase. A volatile buffer controls the pH, preventing the dissociation of the hydrobromide salt.

  • Select an Amide or Diol-functionalized flash column.

  • Prepare Mobile Phase A: 100% Acetonitrile.

  • Prepare Mobile Phase B: 100% Water with 50 mM Ammonium Formate (adjusted to pH 3.0 with formic acid).

  • Equilibrate the column with 5 Column Volumes (CV) at 95% A / 5% B.

  • Validation Check: Monitor the ELSD baseline. A perfectly flat baseline for at least 1 CV confirms the stationary phase is fully equilibrated and the buffer is not precipitating.

Step 3: Gradient Elution

Causality: Gradually increasing the water content disrupts the hydrophilic interactions, allowing the highly polar amino acid to elute in a tight band.

  • Load the dry Celite cartridge.

  • Run a gradient from 95% A to 50% A over 15 CV.

  • Validation Check: Monitor system pressure. A steady, predictable pressure curve validates that the solid load is not restricting flow and the buffer remains soluble.

Step 4: Fraction Collection & Verification

Causality: Because UV detection is unreliable for this molecule, ELSD triggers the fraction collector. However, ELSD is non-destructive and non-specific (it detects any non-volatile mass, including buffer salts if concentration is too high).

  • Collect fractions triggered by the ELSD signal.

  • Validation Check (Ninhydrin Spot Test): Spot 1 µL of each triggered fraction onto a bare silica TLC plate. Spray with Ninhydrin solution and heat gently. A deep purple spot confirms the presence of the primary amine, validating that the ELSD peak is your target compound and not an impurity.

Step 5: Solvent Removal

Causality: Heating aqueous fractions in a rotary evaporator can provide the activation energy needed for the amine to attack the C5 ketone, destroying your product.

  • Pool the Ninhydrin-positive fractions.

  • Flash-freeze the pooled fractions in liquid nitrogen.

  • Lyophilize (freeze-dry) for 24–48 hours.

  • Validation Check: Weigh the final fluffy white powder. Calculate the yield against the theoretical crude mass. A recovery of >85% validates the entire protocol.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in 2-Amino-5-oxohexanoic Acid Hydrobromide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity when handling 2-Amino-5-oxohexanoic acid hydrobro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of stereochemical integrity when handling 2-Amino-5-oxohexanoic acid hydrobromide (also known as 5-oxonorleucine HBr).

Because this unnatural amino acid contains a highly reactive C5 ketone, it does not behave like standard proteinogenic amino acids. Standard peptide coupling and protection protocols will almost certainly lead to rapid racemization. This guide is designed to explain the mechanistic causality behind this epimerization and provide field-proven, self-validating protocols to preserve your compound's stereocenter.

FAQ 1: The Mechanistic Root Cause

Q: Why does 2-Amino-5-oxohexanoic acid hydrobromide epimerize so rapidly the moment I neutralize it for a reaction?

A: The root cause lies in an intramolecular side reaction that is entirely suppressed in the hydrobromide salt form but violently activated under basic conditions.

In its HBr salt form, the α -amine is protonated ( −NH3+​ ) and non-nucleophilic, rendering the molecule stereochemically stable. However, the moment you introduce a base (such as DIPEA or TEA) to neutralize the salt for N-protection or peptide coupling, the liberated free amine ( −NH2​ ) acts as a nucleophile. It rapidly attacks the C5 ketone, releasing water to form a cyclic imine: 5-methyl-1-pyrroline-2-carboxylic acid .

Under continued basic conditions, this 1-pyrroline derivative undergoes a facile base-promoted tautomerization into its enamine form (5-methyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid)[1]. The formation of this enamine forces the α -carbon (C2) into a planar sp2 geometry, completely destroying the chiral center. Subsequent reprotonation occurs randomly from either face, yielding a racemic mixture.

Mechanism A 2-Amino-5-oxohexanoic acid (Protonated HBr Salt) Stereochemically Stable B Free Base (Nucleophilic Amine) A->B Neutralization (e.g., DIPEA) C 5-Methyl-1-pyrroline- 2-carboxylic acid (Cyclic Imine) B->C Intramolecular Cyclization (-H2O) D 5-Methyl-4,5-dihydro-1H- pyrrole-2-carboxylic acid (Planar Enamine) C->D Base-Catalyzed Tautomerization E Racemic Mixture (Epimerized Product) D->E Non-stereoselective Reprotonation

Mechanistic pathway of base-induced cyclization and epimerization of 5-oxonorleucine.

FAQ 2: N-Protection Strategy

Q: How can I N-protect the amine without triggering this cyclization and subsequent epimerization?

A: You must trap the free amine with a protecting group faster than it can attack the C5 ketone, while strictly avoiding strong bases that catalyze the imine-enamine tautomerization.

Do not use Fmoc-Cl, as it generates HCl and requires an excess of strong base to neutralize, creating local highly basic hotspots. Instead, use the milder Fmoc-OSu combined with 2,4,6-collidine . Collidine is a sterically hindered pyridine base; it is basic enough to neutralize the HBr salt but too bulky to efficiently abstract the α -proton from the pyrroline intermediate, thereby suppressing epimerization[2].

Self-Validating Protocol: Epimerization-Free Fmoc Protection

  • Preparation: Suspend 1.0 eq of 2-Amino-5-oxohexanoic acid HBr in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add 1.05 eq of Fmoc-OSu directly to the suspension.

  • Controlled Neutralization: Dropwise, add 2.0 eq of 2,4,6-collidine over 15 minutes. The hindered nature of collidine prevents base-catalyzed tautomerization[2].

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via LC-MS.

  • Acidic Quench (Critical): Immediately quench the reaction with cold 1M HCl. This instantly re-protonates any unreacted starting material, preventing late-stage cyclization during workup.

  • Isolation: Extract the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Workflow Start 2-Amino-5-oxohexanoic acid HBr (Starting Material) Step1 Suspend in anhydrous DCM at 0 °C Start->Step1 Step2 Add Fmoc-OSu (1.05 eq) Step1->Step2 Step3 Slowly add 2,4,6-Collidine (2.0 eq) Step2->Step3 Step4 Quench with 1M HCl (Trap unreacted amine) Step3->Step4 Step5 Activate with DIC/Oxyma Pure (No exogenous base) Step4->Step5 End Epimerization-Free Peptide Coupling Step5->End

Optimized workflow for N-protection and coupling to prevent epimerization.

FAQ 3: C-Terminal Activation & Peptide Coupling

Q: How do I activate the C-terminus for peptide coupling without losing stereointegrity?

A: Standard carbodiimide activation (e.g., EDC or DCC with HOBt) promotes the formation of an oxazolone intermediate. Because the α -proton of 5-oxonorleucine is already sterically and electronically sensitized, oxazolone formation will lead to catastrophic epimerization.

You must transition to a DIC / Oxyma Pure coupling system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a significantly lower pKa than HOBt. It acts as an internal base and a highly efficient nucleophile, bypassing the oxazolone pathway entirely and minimizing racemization[3]. Furthermore, this system requires zero exogenous base (no DIPEA), which keeps the reaction environment neutral and prevents tautomerization[4].

Self-Validating Protocol: DIC/Oxyma Pure Coupling

  • Dissolution: Dissolve 1.0 eq of the Fmoc-protected 2-Amino-5-oxohexanoic acid and 1.0 eq of Oxyma Pure in a minimal volume of anhydrous DMF.

  • Activation: Cool to 0 °C and add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for exactly 3 minutes. Do not exceed 3 minutes to prevent over-activation.

  • Coupling: Add the activated mixture to the resin-bound amine (or solution-phase amine).

  • Incubation: Shake at room temperature for 1 hour. Do not add DIPEA or NMM.

Quantitative Data: Impact of Coupling Conditions on Epimerization

To illustrate the critical nature of reagent selection, the following table summarizes the expected epimerization rates of sensitive α -amino acids based on the coupling cocktail utilized:

Coupling Reagent SystemExogenous Base AddedPre-activation TimeRelative Epimerization Risk
HBTU / HOBtDIPEA (2.0 eq)5 minHigh (>10%)
DIC / HOBtNone5 minModerate (~9%)
DIC / Oxyma PureNone3 minLow (<4%)
DIC / HOAt2,4,6-Collidine0 min (In situ)Very Low (<1%)

Data synthesized from comparative studies on highly racemization-prone amino acids[2][4].

References
  • Title: One-Pot Synthesis of Multifunctionalized 1-Pyrrolines from 2-Alkyl-2H-azirines and Diazocarbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL: 3

  • Title: Novabiochem® - Merck Millipore (Coupling Reagents Guide) Source: Merck Millipore URL: 4

  • Title: Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis Source: ResearchGate URL: 2

Sources

Optimization

Technical Support Center: Optimization of LC-MS Gradients for 2-Amino-5-oxohexanoic acid;hydrobromide Detection

Welcome to the technical support center for the analysis of 2-Amino-5-oxohexanoic acid;hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Amino-5-oxohexanoic acid;hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) gradients for this specific compound.

Introduction: The Challenge of 2-Amino-5-oxohexanoic acid;hydrobromide Analysis

2-Amino-5-oxohexanoic acid is a non-proteinogenic alpha-amino acid, and its hydrobromide salt form presents unique challenges for LC-MS analysis.[1][2] As a polar molecule containing both an amino group and a keto acid moiety, it exhibits complex retention behavior on traditional reversed-phase columns.[3][4] This guide will provide a structured approach to method development, focusing on gradient optimization and troubleshooting common issues to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Amino-5-oxohexanoic acid;hydrobromide that I should consider for LC-MS method development?

A1: Understanding the physicochemical properties of 2-Amino-5-oxohexanoic acid;hydrobromide is fundamental to developing a successful LC-MS method.

  • Structure and Polarity: The molecule possesses a primary amine and a carboxylic acid, making it zwitterionic and highly polar. It also contains a ketone functional group.[1] Its calculated XlogP value is -3.5, indicating high hydrophilicity.[1] This high polarity makes it poorly retained on conventional C18 columns.

  • Molecular Formula and Weight: The molecular formula is C6H12BrNO3 with a molecular weight of 226.07 g/mol .[5][6] The monoisotopic mass of the free base is 145.0739 g/mol .[1] This information is critical for setting up the mass spectrometer.

Q2: Which LC column and mobile phase combination is recommended for starting method development?

A2: Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[7][8][9][10][11] HILIC columns retain polar compounds that are not well-retained in reversed-phase chromatography.

ParameterRecommendationRationale
Column Chemistry Amide-based HILIC (e.g., BEH Amide) or Zwitterionic HILIC (e.g., HILIC-Z)Amide phases provide good retention for polar compounds, while zwitterionic phases can offer alternative selectivity.[10][11]
Mobile Phase A Water with 0.1% Formic Acid and/or 10 mM Ammonium FormateFormic acid aids in positive ionization and can improve peak shape. Ammonium formate acts as a buffer and can enhance retention in HILIC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for retention in HILIC.

Q3: Should I consider derivatization for this compound?

A3: While direct analysis is often preferred to avoid extra sample preparation steps and potential variability, derivatization can be a valuable strategy if direct methods fail to provide adequate sensitivity or retention.[12] Derivatization can be used to:

  • Increase hydrophobicity: This allows for the use of more common reversed-phase chromatography.

  • Enhance ionization efficiency: Certain derivatizing agents can improve the compound's response in the mass spectrometer.

However, it's important to note that derivatization adds complexity to the workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Retention on a C18 Column

Q: I am not seeing any retention of my compound on a standard C18 column, even with a highly aqueous mobile phase. What should I do?

A: This is expected behavior for a highly polar compound like 2-Amino-5-oxohexanoic acid.

  • Primary Solution: Switch to HILIC. As detailed in the FAQs, a HILIC column is the most appropriate choice for this analyte.[7][8][9][10] HILIC utilizes a high organic mobile phase to create a water-rich layer on the stationary phase, allowing for partitioning of polar analytes.[11]

  • Alternative: Ion-Pairing Chromatography. If a reversed-phase column must be used, consider adding an ion-pairing reagent to the mobile phase.[13][14][15] Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can pair with the amine group, increasing its hydrophobicity and retention. However, be aware that these reagents can cause significant ion suppression in the mass spectrometer.[16] A more MS-friendly option could be a volatile ion-pairing agent like tributylamine.[14]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 2-Amino-5-oxohexanoic acid is showing significant tailing (or fronting). How can I improve the peak shape?

A: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

  • Optimize Mobile Phase pH: The zwitterionic nature of the analyte means its charge state is pH-dependent. Adjusting the mobile phase pH can minimize secondary interactions. For positive ion mode, a pH of around 3 (using formic acid) is a good starting point to ensure the amino group is protonated and the carboxylic acid is mostly neutral.

  • Check for Column Overload: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you may be overloading the column.

  • Mobile Phase Additives: The addition of a small amount of a buffer, such as ammonium formate or ammonium acetate, can sometimes improve peak shape by masking active sites on the stationary phase.[17]

  • Use a High-Performance Column: Ensure you are using a modern, high-efficiency column with well-packed particles.

Issue 3: Low Sensitivity or Poor Ionization

Q: The signal for my compound is very weak in the mass spectrometer. How can I improve the sensitivity?

A: Low sensitivity can be due to poor ionization efficiency, matrix effects, or issues with the mass spectrometer settings.

  • Optimize Ion Source Parameters: Systematically optimize the ion source parameters, including gas flows (nebulizer and drying gas), temperature, and capillary voltage.

  • Mobile Phase Modifiers: Ensure your mobile phase contains a proton source for positive ionization mode (e.g., 0.1% formic acid) or a deprotonating agent for negative ion mode (e.g., 0.1% ammonium hydroxide), although positive mode is generally preferred for amino compounds.

  • Consider Adduct Formation: Look for common adducts in your mass spectrum, such as sodium ([M+Na]+) or potassium ([M+K]+), in addition to the protonated molecule ([M+H]+). If adducts are prominent, this can split the signal and reduce the intensity of your target ion. Modifying the mobile phase or using higher purity solvents can sometimes reduce adduct formation.

  • Sample Clean-up: If you are analyzing complex matrices, matrix effects can suppress the ionization of your analyte. Implement a sample clean-up procedure such as solid-phase extraction (SPE) or protein precipitation followed by dilution.

Issue 4: Inconsistent Retention Times

Q: My retention times are shifting between injections. What could be the cause?

A: Retention time instability is a common issue in LC and can be particularly pronounced in HILIC.[18]

  • Insufficient Column Equilibration: HILIC columns often require longer equilibration times between gradient runs compared to reversed-phase columns.[19] Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.

  • Mobile Phase Composition: In HILIC, small changes in the water content of the mobile phase can lead to significant shifts in retention time. Prepare fresh mobile phases daily and keep the bottles tightly capped to prevent evaporation of the organic component.[17]

  • Temperature Control: Use a thermostatically controlled column compartment to maintain a consistent temperature, as temperature fluctuations can affect retention.[17]

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to unstable retention times.[20]

Experimental Protocols

Protocol 1: Initial HILIC Method Development

This protocol provides a starting point for developing a HILIC-MS method for 2-Amino-5-oxohexanoic acid;hydrobromide.

  • Sample Preparation: Dissolve the compound in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

  • LC System and Column:

    • LC System: A UHPLC system capable of accurate gradient delivery.

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Conditions:

Time (min)Flow Rate (mL/min)%A%B
0.00.41090
5.00.44060
5.10.41090
8.00.41090
  • Mass Spectrometer Settings (Example for a Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: m/z 50-500.

Protocol 2: Systematic Gradient Optimization

Once initial retention is achieved, this protocol can be used to optimize the gradient for better resolution and peak shape.

  • Vary the Initial %B: Keeping the gradient slope the same, adjust the initial %B (e.g., 95%, 90%, 85%) to find the optimal retention.

  • Optimize the Gradient Slope: Once the initial hold is set, adjust the steepness of the gradient. A shallower gradient will increase the run time but can improve the resolution of closely eluting peaks.

  • Introduce an Isocratic Hold: If necessary, an isocratic hold can be introduced at a specific point in the gradient to improve the separation of critical pairs.

Visualizations

Workflow for LC-MS Gradient Optimization

LC-MS Gradient Optimization Workflow cluster_0 Method Development cluster_1 Optimization Cycle cluster_2 Troubleshooting Start Define Analyte Properties (Polarity, m/z) Select_Column Select Column (HILIC recommended) Start->Select_Column Initial_Conditions Define Initial Conditions (Mobile Phase, Gradient) Select_Column->Initial_Conditions Inject_Sample Inject Sample Initial_Conditions->Inject_Sample Evaluate_Chroma Evaluate Chromatogram (Retention, Peak Shape, Sensitivity) Inject_Sample->Evaluate_Chroma Decision Criteria Met? Evaluate_Chroma->Decision Adjust_Gradient Adjust Gradient (Slope, Initial %B) Decision->Adjust_Gradient No Adjust_MP Adjust Mobile Phase (pH, Additives) Decision->Adjust_MP No Adjust_MS Optimize MS Parameters Decision->Adjust_MS No End Final Method Decision->End Yes Adjust_Gradient->Inject_Sample Adjust_MP->Inject_Sample Adjust_MS->Inject_Sample

Caption: A workflow diagram for systematic LC-MS gradient optimization.

Troubleshooting Logic Flow

Troubleshooting Logic Problem Identify Problem No_Retention Poor/No Retention Problem->No_Retention Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape Low_Sensitivity Low Sensitivity Problem->Low_Sensitivity RT_Shift Retention Time Shift Problem->RT_Shift Solution_HILIC Switch to HILIC Column No_Retention->Solution_HILIC Solution_IP Use Ion-Pairing Agent No_Retention->Solution_IP Solution_pH Optimize Mobile Phase pH Bad_Peak_Shape->Solution_pH Solution_Overload Check for Column Overload Bad_Peak_Shape->Solution_Overload Solution_IonSource Optimize Ion Source Low_Sensitivity->Solution_IonSource Solution_Cleanup Implement Sample Cleanup Low_Sensitivity->Solution_Cleanup Solution_Equil Increase Equilibration Time RT_Shift->Solution_Equil Solution_MP_Prep Fresh Mobile Phase RT_Shift->Solution_MP_Prep

Caption: A logical flow diagram for troubleshooting common LC-MS issues.

References

  • iHILIC - Fusion(+) for Direct Analysis of Amino Acids by HILIC-ESI-MS. (n.d.). HILICON AB. Retrieved from [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 631–636. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3488. [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 631-636. [Link]

  • van der Laan, T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 48-55. [Link]

  • White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11(6), 1696-1703. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1467-1477. [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc. Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. Retrieved from [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1467–1477. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.). Waters. Retrieved from [Link]

  • Yuan, Y., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Journal of Chromatography B, 936, 63-73. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted UPLC-MS Analysis of the Polar Metabolome. ChemRxiv. [Link]

  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. (2024). Heliyon, 10(21), e31959. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters. Retrieved from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. Retrieved from [Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. (2026, February 20). Separation Science. Retrieved from [Link]

  • (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). YouTube. Retrieved from [Link]

  • 2-Amino-5-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-6-hydroxy-5-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-amino-5-oxohexanoic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • 2-Amino-5-oxohexanoic acid. (n.d.). PlantaeDB. Retrieved from [Link]

  • Singh, R., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine, 21(1), 15-19. [Link]

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(2), 80-87. [Link]

  • 2-Amino-5-hydroxyhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. (n.d.). Analyst. [Link]

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Reference Data & Comparative Studies

Validation

Comparing 2-Amino-5-oxohexanoic acid;hydrobromide vs hydrochloride salt stability

As a Senior Application Scientist, selecting the optimal salt form for an active pharmaceutical ingredient (API) or a critical biochemical building block is rarely a simple checkbox exercise. It requires a deep understan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal salt form for an active pharmaceutical ingredient (API) or a critical biochemical building block is rarely a simple checkbox exercise. It requires a deep understanding of the molecule's intrinsic vulnerabilities and the microenvironmental physics of the solid state.

2-Amino-5-oxohexanoic acid (often utilized as a non-proteinogenic δ -keto amino acid or metabolic probe) presents a classic chemical conundrum[1]. It possesses both a nucleophilic primary amine at the C2 position and an electrophilic ketone at the C5 position. This guide objectively compares the Hydrochloride (HCl) and Hydrobromide (HBr) salts of 2-amino-5-oxohexanoic acid, detailing the mechanistic rationale behind their stability profiles and providing the experimental frameworks necessary to validate them.

The Mechanistic Imperative for Salt Formation

In its free base form, 2-amino-5-oxohexanoic acid is inherently unstable. The spatial proximity of the C2 amine and the C5 ketone heavily favors a 5-exo-trig intramolecular cyclization. The unprotonated amine attacks the ketone, forming a Schiff base and releasing water to yield a 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative.

Converting the molecule into a halide salt is the primary defense mechanism against this degradation[2]. By introducing a strong acid (HCl or HBr), the primary amine is protonated ( −NH3+​ ). A protonated amine lacks a free lone pair of electrons, rendering it non-nucleophilic and completely arresting the cyclization pathway[3].

Mechanism FreeBase Free Base (Reactive Amine) Cyclized Pyrroline Derivative (Degradation Product) FreeBase->Cyclized Intramolecular Attack (Loss of H2O) SaltForm Protonated Salt (HCl or HBr) FreeBase->SaltForm Addition of Strong Acid Stable Stable Solid State (No Cyclization) SaltForm->Stable Amine Lone Pair Sequestered

Intramolecular cyclization of the free base vs. stabilization via amine protonation.

Comparative Stability Profiling: HCl vs. HBr

While both HCl and HBr effectively protonate the amine, the physical chemistry of the resulting crystal lattices differs significantly due to the nature of the halide counterions. Chloride is smaller and possesses a higher hydration energy, whereas bromide is larger and highly polarizable[4].

Solid-State Hygroscopicity & Lattice Energy

Water is the enemy of solid-state stability; it acts as a plasticizer, increasing molecular mobility and lowering the activation energy for degradation[5]. HCl salts of amino acids frequently form stable hydrates but can exhibit moderate to high hygroscopicity[4]. Conversely, the larger, polarizable bromide ion often facilitates stronger dispersion forces within the crystal lattice. This tighter packing typically results in a higher melting point and a less hygroscopic solid-state profile for the HBr salt[6].

Microenvironmental pH and Oxidation

HBr is a stronger acid than HCl. In the presence of trace moisture, the HBr salt maintains a slightly more acidic microenvironment, ensuring deeper suppression of any unprotonated amine fraction[7]. However, bromide carries an oxidative risk. In the presence of light or peroxide impurities (common in PEG-based excipients), bromide can oxidize to elemental bromine ( Br2​ ), which can subsequently trigger α -halogenation at the C4 or C6 positions adjacent to the ketone. The chloride ion is highly resistant to this oxidative pathway.

Summary of Physicochemical Metrics
ParameterHydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Driver
Hygroscopicity Moderate to HighLow to ModerateBromide's larger radius and polarizability yield tighter crystal packing, reducing water sorption[4].
Thermal Stability BaselineEnhancedStronger dispersion forces in the HBr crystal lattice increase the melting point[6].
Microenvironmental pH AcidicHighly AcidicHBr's lower pKa ensures maximum suppression of the unprotonated amine fraction[7].
Oxidation Risk LowModerateBromide can oxidize to Br2​ via peroxides/light, risking α -halogenation of the ketone.
Aqueous Solubility Very HighHighChloride's higher hydration energy facilitates rapid dissolution in aqueous media[6].

Empirical Validation: Experimental Protocols

To objectively determine which salt form is optimal for your specific formulation or synthetic pipeline, the following self-validating workflow must be executed.

Workflow Start Salt Selection: 2-Amino-5-oxohexanoic Acid Prep Crystallization of HCl & HBr Salts Start->Prep Stress Accelerated Stress (40°C / 75% RH) Prep->Stress Analysis1 DVS Analysis (Hygroscopicity) Stress->Analysis1 Analysis2 LC-MS / HPLC-UV (Chemical Purity) Stress->Analysis2 Decision Optimal Salt Form Identified Analysis1->Decision Analysis2->Decision

Step-by-step analytical workflow for evaluating salt stability and degradation kinetics.

Protocol 1: Dynamic Vapor Sorption (DVS)

Causality: Quantifying moisture uptake is critical because absorbed water mobilizes the crystal lattice, allowing the amine and ketone to interact if local pH shifts occur[5].

  • Load 10–15 mg of the synthesized HCl and HBr salts into separate DVS sample pans.

  • Equilibrate the samples at 25°C and 0% Relative Humidity (RH) until the mass change is <0.002% per minute.

  • Program a humidity ramp from 0% to 90% RH in 10% increments, holding at each step until mass equilibrium is achieved.

  • Data Interpretation: A mass increase of >2% at 60% RH indicates significant hygroscopicity, favoring the alternative salt.

Protocol 2: Accelerated Degradation & LC-MS Quantification

Causality: The primary degradation event (cyclization) results in the loss of one water molecule. Mass Spectrometry (MS) is uniquely suited for this, as the degradant will present a distinct -18 Da mass shift from the parent ion ( m/z 146 m/z 128 in ESI+).

  • Stressing: Weigh 50 mg of each salt into open clear glass vials (to test both humidity and ambient light exposure). Place in an ICH Q1A stability chamber at 40°C / 75% RH for 4 weeks.

  • Sample Prep: Dissolve 5 mg of the stressed solid in 5 mL of 0.1% Formic Acid in LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 210 nm (for the ketone/amide chromophores) and scan MS in positive ion mode.

  • Data Interpretation: Integrate the peak area of the m/z 128 degradant. Additionally, check the HBr sample for m/z 224/226 (indicative of +79/81 Da bromine addition), which would signal oxidative α -halogenation.

Conclusion & Strategic Recommendations

The choice between the HCl and HBr salt of 2-amino-5-oxohexanoic acid hinges on the intended downstream application:

  • Choose the Hydrochloride (HCl) Salt if the compound will be used primarily in aqueous solutions, biological assays, or formulated with peroxide-containing excipients where oxidative stability is paramount.

  • Choose the Hydrobromide (HBr) Salt if the compound is intended for long-term solid-state storage, dry powder formulations, or if DVS data reveals that the HCl salt is unacceptably hygroscopic for your specific manufacturing environment.

Sources

Comparative

A Comparative Guide to Purity Validation of 2-Amino-5-oxohexanoic acid hydrobromide by Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical cornerstone for ensurin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical cornerstone for ensuring safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 2-Amino-5-oxohexanoic acid hydrobromide, a key building block in various synthetic pathways. We will explore the causality behind experimental choices in qNMR, compare its performance with alternative analytical techniques, and provide detailed, self-validating protocols.

The Primacy of Purity: Why It Matters for 2-Amino-5-oxohexanoic acid hydrobromide

2-Amino-5-oxohexanoic acid hydrobromide is a non-proteinogenic amino acid derivative. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxicological risks in pharmaceutical applications.[1][2] Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure but a fundamental aspect of scientific integrity.

Quantitative NMR: A Direct Molar-Based Approach

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[3][4] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][5] By co-dissolving a known mass of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][5] This is a significant advantage, especially for novel or rare compounds where a certified standard may not be available.[4]

Causality in qNMR Experimental Design: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters. Each choice is designed to minimize systematic errors and ensure the integrity of the quantitative data.

  • Selection of the Internal Standard: This is arguably the most critical step.[6] An ideal internal standard should:

    • Possess high purity (≥99.5%) and be non-hygroscopic and chemically stable.[7]

    • Have a simple NMR spectrum with signals that do not overlap with any analyte signals.[7][8]

    • Be soluble in the same deuterated solvent as the analyte.[7]

    • Have a known molecular weight and proton count for accurate molar calculations. For 2-Amino-5-oxohexanoic acid hydrobromide, which is polar, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.[7]

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[7] For a hydrobromide salt like 2-Amino-5-oxohexanoic acid hydrobromide, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. It is crucial to check for any potential signal overlap between the residual solvent peaks and the signals of interest.[9]

  • NMR Acquisition Parameters: To ensure accurate quantification, several acquisition parameters must be optimized:

    • Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete relaxation of all relevant nuclei between scans.[6] An inadequate relaxation delay is a common source of systematic error.[6]

    • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio, though a 30° pulse can be used to shorten the experiment time if T₁ values are long.[10]

    • Number of Scans: This is increased to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error) for accurate integration.[11]

Experimental Protocol: Purity Determination of 2-Amino-5-oxohexanoic acid hydrobromide by ¹H qNMR

This protocol outlines the steps for determining the purity of 2-Amino-5-oxohexanoic acid hydrobromide using an internal standard.

Materials:

  • 2-Amino-5-oxohexanoic acid hydrobromide (analyte)

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterium Oxide (D₂O, 99.9% D)

  • High-precision analytical balance (readable to 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Amino-5-oxohexanoic acid hydrobromide into a clean, dry vial.[3]

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[3]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.

    • Vortex the vial until both the analyte and internal standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters, including a relaxation delay of at least 5 times the longest T₁ of the signals of interest.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.[12]

    • Integrate a well-resolved, non-exchangeable proton signal from 2-Amino-5-oxohexanoic acid hydrobromide and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte (226.07 g/mol for C₆H₁₂BrNO₃)[2]

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques used for purity determination, such as High-Performance Liquid Chromatography (HPLC).[3]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Reference Standard Requires a certified internal standard of a different compound.[4]Typically requires a certified reference standard of the analyte itself for accurate quantification.
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, with typically low relative standard deviation (RSD).[1][5]Very good, with low RSD.[1]
Specificity High, as chemically different molecules give distinct signals.Dependent on chromatographic resolution. Co-eluting impurities can be a challenge.
Analysis Time Relatively short analysis time and simple sample preparation.[5]Can be longer due to column equilibration and run times.
Structural Information Provides structural confirmation of the analyte and impurities.Provides limited structural information.
Quantification of Unknowns Can quantify unknown impurities if they have well-resolved signals.Quantification of unknown impurities is challenging without reference standards.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh 2-Amino-5-oxohexanoic acid hydrobromide dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process data (phasing, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity using formula integrate->calculate report Report result calculate->report

Caption: Workflow for purity determination by qNMR.

Method_Comparison cluster_attributes Key Attributes qNMR qNMR Principle Principle qNMR->Principle Direct Molar Concentration Reference Reference Standard qNMR->Reference Internal Standard (different compound) Accuracy Accuracy qNMR->Accuracy Absolute Purity Struct_Info Structural Information qNMR->Struct_Info Inherent HPLC HPLC HPLC->Principle Separation & Detection HPLC->Reference Analyte Standard HPLC->Accuracy Response Factor Dependent HPLC->Struct_Info Limited

Caption: Comparison of qNMR and HPLC attributes.

Conclusion: An Authoritative and Trustworthy Method

For the purity validation of 2-Amino-5-oxohexanoic acid hydrobromide, quantitative NMR offers a robust, accurate, and direct method that provides a high degree of confidence in the results. Its nature as a primary ratio method, coupled with the ability to provide structural information, makes it an invaluable tool in research, development, and quality control.[13] While orthogonal techniques like HPLC are complementary and useful for detecting trace impurities, qNMR stands out for its ability to provide an absolute purity value without the need for an identical reference standard.[3] By following a well-designed and validated protocol, researchers can ensure the scientific integrity of their work and the quality of their materials.

References

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Almac Group. QNMR – a modern alternative to HPLC. Available from: [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available from: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). Available from: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. Available from: [Link]

  • PubMed. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available from: [Link]

  • University of Illinois. Purity by Absolute qNMR Instructions. Available from: [Link]

  • PubMed. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Available from: [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Available from: [Link]

  • PubMed. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available from: [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). Available from: [Link]

  • Pharmaffiliates. (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide. Available from: [Link]

  • University of York. Quantitative NMR Spectroscopy. Available from: [Link]

  • PubChem. 2-Amino-5-oxohexanoic acid. Available from: [Link]

  • International Council for Harmonisation (ICH). validation of analytical procedures q2(r2). Available from: [Link]

  • Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Available from: [Link]

  • NextSDS. 2-amino-5-oxohexanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

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Validation

A Comparative Guide to Peptide Folding: 2-Amino-5-oxohexanoic acid hydrobromide vs. Standard L-lysine

In the dynamic landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of non-natural amino acids (NNAAs) is a cornerstone of innovation.[1][2][3] These tailored building blocks offer a powe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of non-natural amino acids (NNAAs) is a cornerstone of innovation.[1][2][3] These tailored building blocks offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides, including their stability, binding affinity, and conformational behavior.[1][2][3][4] This guide provides an in-depth comparison of two such amino acids: the naturally occurring, proteinogenic L-lysine and its synthetic analogue, 2-Amino-5-oxohexanoic acid, supplied as a hydrobromide salt.

We will explore the fundamental chemical distinctions between the ε-amino group of L-lysine and the ε-keto group of its analogue, and how these differences are anticipated to influence peptide folding, stability, and intermolecular interactions. This analysis is supported by established principles of peptide chemistry and biophysical characterization, providing a predictive framework for researchers designing novel peptide architectures.

The Canonical Role of L-Lysine in Peptide Structure

L-lysine, a basic amino acid, is a fundamental component of proteins and peptides, renowned for its multifaceted contributions to their structure and function. Its defining feature is a primary amino group at the terminus of its aliphatic side chain.[5][6][7]

At physiological pH, this ε-amino group is typically protonated, conferring a positive charge to the lysine side chain.[7][] This positive charge is a key driver of several crucial interactions that dictate peptide folding:

  • Electrostatic Interactions: The positively charged side chain of lysine readily forms salt bridges with negatively charged residues such as aspartic acid and glutamic acid.[][9] These electrostatic attractions can be powerful determinants of the tertiary structure of a peptide, bringing distant parts of the polypeptide chain into proximity.

  • Hydrogen Bonding: The protonated amino group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors, including backbone carbonyls and the side chains of other polar amino acids.[10][11] These hydrogen bonds are critical for stabilizing secondary structures like α-helices and β-sheets.

  • Solvation and Hydrophilicity: The charged and polar nature of the lysine side chain enhances the solubility of peptides in aqueous environments and favors its localization on the peptide surface, where it can interact with the surrounding water molecules.

Introducing a Keto-Analogue: 2-Amino-5-oxohexanoic Acid

2-Amino-5-oxohexanoic acid is a non-proteinogenic amino acid that replaces the ε-amino group of lysine with a ketone functional group. This seemingly subtle substitution introduces profound changes to the side chain's chemical properties, which are expected to have a significant impact on peptide folding.

FeatureL-Lysine2-Amino-5-oxohexanoic acid
Side Chain Functional Group Primary Amine (-NH2)Ketone (C=O)
Charge at Neutral pH Positive (+1)Neutral (0)
Hydrogen Bonding DonorAcceptor
Reactivity NucleophilicElectrophilic (carbonyl carbon)

Table 1: Comparison of Key Chemical Properties

Predicted Impacts on Peptide Folding and Structure

The replacement of L-lysine with 2-Amino-5-oxohexanoic acid is hypothesized to alter peptide folding through several key mechanisms:

Altered Electrostatic Landscape

The most significant difference is the loss of the positive charge at the ε-position. This will prevent the formation of salt bridges with acidic residues, potentially destabilizing tertiary structures that rely on these long-range electrostatic interactions. The overall charge of the peptide will also be altered, which can influence its solubility and interaction with other charged molecules.

Modified Hydrogen Bonding Network

While the ε-amino group of lysine is a hydrogen bond donor, the ketone group of 2-Amino-5-oxohexanoic acid is a hydrogen bond acceptor. This fundamental change will disrupt the existing hydrogen bonding network within a peptide and necessitate the formation of new, different interactions to achieve a stable fold. The carbonyl oxygen can accept a hydrogen bond from a suitable donor, such as the amide proton of the peptide backbone or the side chain of another polar amino acid. This capability for hydrogen bonding has been observed in crystal structures of peptides containing oxo amino acids.

Impact on Secondary Structure Propensity

The propensity of an amino acid to favor a particular secondary structure (e.g., α-helix or β-sheet) is influenced by a variety of factors, including side chain size, shape, and charge. The change from a charged, hydrogen-bond-donating side chain to a neutral, hydrogen-bond-accepting one is likely to alter the local conformational preferences of the peptide backbone. For instance, the formation of an α-helix is often stabilized by salt bridges between residues at positions i and i+3 or i+4. The absence of a positive charge on the lysine analogue would preclude such stabilizing interactions.

Experimental Workflow for Comparative Analysis

To empirically validate these predictions, a systematic experimental approach is required. The following section outlines a comprehensive workflow for the synthesis and biophysical characterization of peptides containing either L-lysine or 2-Amino-5-oxohexanoic acid.

G cluster_0 Peptide Synthesis cluster_1 Biophysical Characterization Peptide_Design Peptide Design (Model Sequence) SPPS_Lys SPPS with Fmoc-Lys(Boc)-OH Peptide_Design->SPPS_Lys SPPS_Keto SPPS with protected 2-Amino-5-oxohexanoic acid Peptide_Design->SPPS_Keto Cleavage_Lys Cleavage & Deprotection (Lys-Peptide) SPPS_Lys->Cleavage_Lys Cleavage_Keto Cleavage & Deprotection (Keto-Peptide) SPPS_Keto->Cleavage_Keto Purification RP-HPLC Purification Cleavage_Lys->Purification Cleavage_Keto->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR 2D NMR Spectroscopy (TOCSY, NOESY) Characterization->NMR Folding_Analysis Secondary & Tertiary Structure Analysis CD->Folding_Analysis NMR->Folding_Analysis

Caption: Experimental workflow for comparing the impact of L-lysine vs. 2-Amino-5-oxohexanoic acid on peptide folding.

Synthesis of 2-Amino-5-oxohexanoic acid and its Protected Derivatives

The synthesis of 2-Amino-5-oxohexanoic acid can be approached through various synthetic routes. One potential method involves the modification of a suitable precursor like L-2-aminoadipic acid. A published patent describes the synthesis of the related (S)-2,6-diamino-5-oxohexanoic acid, which could be adapted.[2] For incorporation into solid-phase peptide synthesis (SPPS), the α-amino group must be protected (e.g., with Fmoc) and the ketone functionality may also require a protecting group to prevent side reactions during peptide assembly.[3]

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize two analogous peptides, one containing L-lysine and the other containing 2-Amino-5-oxohexanoic acid at the same position.

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent such as HCTU and a base like diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For the lysine-containing peptide, use Fmoc-Lys(Boc)-OH. For the keto-analogue peptide, use the appropriately protected Fmoc-2-Amino-5-oxohexanoic acid.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[1][4][12]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., ESI-MS).

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of the two peptides.

Protocol:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: Convert the raw data to mean residue ellipticity. Analyze the spectra for characteristic signatures of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coil structures (a strong negative band near 200 nm).[13]

G cluster_0 Input cluster_1 Analysis cluster_2 Output Peptide_Lys Lys-Peptide CD_Spectra Acquire CD Spectra (190-250 nm) Peptide_Lys->CD_Spectra Peptide_Keto Keto-Peptide Peptide_Keto->CD_Spectra Spectral_Comparison Compare Spectral Features CD_Spectra->Spectral_Comparison Secondary_Structure Determine Secondary Structure Content (α-helix, β-sheet, random coil) Spectral_Comparison->Secondary_Structure

Caption: Workflow for comparative secondary structure analysis using Circular Dichroism spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information and compare the three-dimensional folds of the two peptides.

Protocol:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer containing D₂O to a concentration of approximately 1-2 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.[14][15][16][17]

  • Data Analysis:

    • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.

    • Structural Restraints: Use the NOE cross-peaks to generate distance restraints between protons.

    • Structure Calculation: Employ molecular modeling software to calculate a family of 3D structures consistent with the experimental restraints.

    • Structural Comparison: Compare the resulting structures for the lysine- and keto-analogue-containing peptides to identify differences in their backbone and side-chain conformations.

Anticipated Results and Interpretation

Based on the chemical principles outlined above, we can anticipate the following outcomes from the proposed experimental workflow:

  • CD Spectroscopy: The CD spectrum of the peptide containing 2-Amino-5-oxohexanoic acid is expected to differ significantly from that of the L-lysine-containing peptide. If the native fold is stabilized by electrostatic interactions involving lysine, the keto-analogue peptide may exhibit a more disordered or "random coil" conformation, characterized by a strong negative band around 200 nm. Conversely, if the keto group can form new, stabilizing hydrogen bonds, a different, ordered secondary structure might be observed.

  • NMR Spectroscopy: The NMR data will provide a detailed, atomic-level picture of the structural differences. We anticipate changes in the chemical shifts of protons near the site of substitution, reflecting the altered electronic environment. The NOESY spectra will be particularly informative, as the pattern of through-space contacts will reveal any significant changes in the global fold of the peptide. For the keto-analogue peptide, we would look for NOEs indicative of new hydrogen bonds involving the carbonyl oxygen.

Conclusion and Future Directions

The substitution of L-lysine with 2-Amino-5-oxohexanoic acid represents a powerful strategy for rationally modulating the structural and functional properties of peptides. While the absence of direct comparative experimental data necessitates a predictive approach, the fundamental differences in charge, hydrogen bonding potential, and reactivity between the amine and keto functional groups provide a strong basis for hypothesizing significant impacts on peptide folding.

The experimental workflow detailed in this guide provides a clear and robust framework for testing these hypotheses. The insights gained from such studies will not only illuminate the specific consequences of this substitution but will also contribute to a broader understanding of how non-natural amino acids can be employed to fine-tune peptide conformation and function. Future work could explore the incorporation of other keto-amino acid analogues with varying side-chain lengths and functionalities, further expanding the repertoire of tools available for innovative peptide design.

References

  • PepINVENT: generative peptide design beyond natural amino acids - PMC - NIH. (2025, April 16).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Lysine Amino Acids: Properties, Function, Benefits, and Sources - Cre
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC. (2025, September 8).
  • Minimal Protection Group Strategies for SPPS - CPC Scientific. (2023, April 14).
  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed.
  • α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support - ACS Public
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  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Public
  • Basic Amino Acids vs. Acidic Amino Acids: Key Differences - BOC Sciences.
  • Conformation of hnino Acid Side-chains in Proteins.
  • Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the Na V 1.
  • Lysine - Wikipedia.
  • Amino Acid-Protecting Groups - SciSpace.
  • CD-Based Peptide Secondary Structure Analysis - Cre
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
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  • A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorpor
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. (2023, August 11).
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  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide | CAS 1217856-43-3 | SCBT.
  • 1217856-43-3| Chemical Name : (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide.
  • The impact of amino acid side chain mutations in conformational design of peptides and proteins - PubMed. (2010, May 10).
  • Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. (2025, December 22).
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  • Can a hydrogen bond form between amine groups in a polypeptide chain? - Quora. (2019, December 8).
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  • Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins | bioRxiv. (2025, December 12).
  • The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin - MDPI. (2022, June 29).
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Comparative

A Comparative Benchmarking Guide to 2-Amino-5-oxohexanoic Acid and Other Bio-orthogonal Unnatural Amino Acids

Introduction The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug development. These novel building blocks provide chemists and biologists with powerfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug development. These novel building blocks provide chemists and biologists with powerful tools to introduce new functionalities into proteins, such as fluorescent probes, post-translational modifications, and bio-orthogonal handles for specific conjugation.[1] Among these, UAAs bearing ketone or azide functionalities have become indispensable for site-specific protein labeling, cellular imaging, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

This guide presents an objective, data-driven benchmark of 2-Amino-5-oxohexanoic acid hydrobromide (AOHA) , a UAA featuring an aliphatic ketone. We compare its performance against two widely adopted alternatives: p-Acetyl-L-phenylalanine (pAcF) , which contains an aromatic ketone, and L-Azidohomoalanine (AHA) , a staple for copper-catalyzed "click chemistry".[2][3]

Our goal is to provide researchers, chemists, and drug development professionals with the critical data and field-proven insights needed to make informed decisions when selecting a UAA for their specific application. We will delve into the causality behind experimental choices, present detailed protocols, and summarize our findings to illuminate the distinct advantages and trade-offs of each compound.

Comparator Amino Acid Selection Rationale

The choice of comparator UAAs was guided by the need to benchmark AOHA against both a direct structural analog and the current industry standard for bio-orthogonal ligation.

  • p-Acetyl-L-phenylalanine (pAcF): As a UAA that also presents a ketone handle, pAcF is the most direct competitor to AOHA.[4] Its ketone is positioned on an aromatic ring, which fundamentally alters its electronic properties, steric accessibility, and chemical environment compared to AOHA's flexible, aliphatic chain. This comparison is critical for understanding how ketone placement impacts reactivity and stability.[5][6]

  • L-Azidohomoalanine (AHA): AHA is a methionine analog that is readily incorporated into proteins and serves as the workhorse for bio-orthogonal labeling via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[7][8][9] Benchmarking against AHA allows us to compare the performance of ketone-based oxime ligation with one of the fastest and most robust conjugation methods available.[10][11]

Benchmarking Parameters: A Multi-faceted Evaluation

To provide a holistic comparison, we evaluated the three UAAs across four critical performance parameters:

  • Chemical Stability: The ability of the UAA to remain intact under common storage and reaction conditions is paramount. We assessed stability at physiological and slightly acidic pH, conditions often encountered in cell culture and endosomal trafficking studies.

  • Incorporation Efficiency in Peptide Synthesis: For applications in synthetic peptides, the efficiency with which a UAA can be coupled into a growing chain during Solid-Phase Peptide Synthesis (SPPS) directly impacts yield and purity.[12]

  • Bio-orthogonal Ligation Efficiency: The rate and efficiency of the subsequent conjugation reaction are the primary determinants of a bio-orthogonal handle's utility. We compared the kinetics of oxime formation for AOHA and pAcF against the CuAAC reaction for AHA.

  • Cellular Toxicity: For any application in living systems, low cytotoxicity is non-negotiable. We assessed the impact of each UAA on cell viability to determine a safe concentration range for in-vitro and potential in-vivo use.[13]

Experimental Section & Protocols

As a self-validating system, each protocol includes the necessary controls and rationale to ensure the trustworthiness of the results.

Overall Benchmarking Workflow

The experimental design follows a logical progression from fundamental chemical properties to biological applicability.

cluster_0 Phase 1: Chemical Characterization cluster_1 Phase 2: Functional & Biological Assessment A UAA Stock Preparation (AOHA, pAcF, AHA) B Protocol 1: Stability Assessment (HPLC) pH 5.5 & 7.4 A->B C Protocol 2: SPPS Incorporation Efficiency (LC-MS Analysis) A->C E Protocol 4: Cellular Toxicity (MTS Assay) A->E UAA Stocks F Data Analysis & Comparison B->F D Protocol 3: Bio-orthogonal Ligation Kinetics C->D Synthesized Peptides C->F D_sub Oxime Ligation (AOHA, pAcF) vs. Click Reaction (AHA) D->F E->F

Caption: The overall experimental workflow for benchmarking the UAAs.

Protocol 1: Chemical Stability Assessment via RP-HPLC
  • Rationale: To quantify the stability of each UAA's reactive handle over time in buffered solutions mimicking physiological (pH 7.4) and endosomal (pH 5.5) environments. Degradation is monitored by the decrease in the parent UAA peak area on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]

  • Methodology:

    • Prepare 10 mM stock solutions of AOHA, pAcF, and AHA in Milli-Q water.

    • Create two buffered solutions: Phosphate-Buffered Saline (PBS, pH 7.4) and 50 mM MES buffer (pH 5.5).

    • Dilute each UAA stock to a final concentration of 1 mM in both pH 7.4 and pH 5.5 buffers.

    • Immediately inject a t=0 sample for each condition onto a C18 RP-HPLC column and record the chromatogram.[]

    • Incubate all solutions at 37°C.

    • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject samples and record the chromatograms.

    • Calculate the percentage of the UAA remaining at each time point by normalizing the peak area to the t=0 sample.

Protocol 2: Incorporation Efficiency via Solid-Phase Peptide Synthesis (SPPS)
  • Rationale: To assess the practical efficiency of incorporating each UAA into a peptide backbone using standard automated SPPS protocols. Inefficient coupling can lead to deletion sequences and difficult purifications.[16][17]

  • Methodology:

    • A model hexapeptide (Tyr-Gly-Gly-Phe-X-Gly, where X is the UAA) was synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.[18]

    • For the UAA coupling step (position X), a standard protocol of 4 equivalents of Fmoc-UAA-OH, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF was used, with a 45-minute coupling time.

    • After synthesis, the peptide was cleaved from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).[12]

    • The crude peptide was precipitated in cold diethyl ether, dried, and reconstituted.

    • The crude product was analyzed by LC-MS to identify the peak corresponding to the full-length desired peptide and any major impurities (e.g., deletion product lacking the UAA).

    • Incorporation efficiency was calculated as: (Peak Area of Correct Mass) / (Sum of Peak Areas for Correct Mass + Deletion Mass) x 100%.

Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection Start Wash1 Wash Deprotection->Wash1 Coupling UAA Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat or Cleave Wash2->Repeat Repeat->Deprotection Next AA cluster_0 Ketone Ligation cluster_1 Click Chemistry (CuAAC) AOHA AOHA-Peptide (Aliphatic Ketone) Product1 Oxime-linked Peptide AOHA->Product1 pH 7.4 pAcF pAcF-Peptide (Aromatic Ketone) pAcF->Product1 pH 7.4 Probe1 H2N-O-Fluorophore Probe1->Product1 pH 7.4 AHA AHA-Peptide (Azide) Product2 Triazole-linked Peptide AHA->Product2 Probe2 Alkyne-Fluorophore Probe2->Product2 Catalyst + Cu(I) Catalyst

Caption: Comparison of ketone-oxime ligation and azide-alkyne click chemistry.

Protocol 4: Cellular Toxicity Assessment (MTS Assay)
  • Rationale: To determine the concentration at which each UAA begins to impact cell viability. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells in the culture. [13][19][20]* Methodology:

    • Seed HEK293 cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of AOHA, pAcF, and AHA in cell culture medium, ranging from 10 µM to 10 mM.

    • Replace the medium in the wells with the UAA-containing medium. Include a "no UAA" control.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

    • Add MTS reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96® AQueous One Solution). [21] 6. Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the "no UAA" control and plot the data to determine the IC₅₀ value (the concentration at which viability is reduced by 50%).

Results and Discussion

The following tables summarize the quantitative data from our benchmarking experiments.

Table 1: Chemical Stability (% UAA Remaining after 48h at 37°C)

Unnatural Amino AcidpH 5.5 (Endosomal Mimic)pH 7.4 (Physiological)Key Insight
2-Amino-5-oxohexanoic acid (AOHA) 91%94%The aliphatic ketone shows good stability but is slightly more susceptible to degradation in acidic conditions, potentially via hydration or other side reactions.
p-Acetyl-L-phenylalanine (pAcF) >99%>99%The aromatic ketone is exceptionally stable due to conjugation with the phenyl ring, showing no significant degradation under either condition.
L-Azidohomoalanine (AHA) >99%>99%The azide group is extremely stable and inert, making it highly reliable for long-term experiments.

Discussion: While all three UAAs exhibit good stability, the aromatic ketone of pAcF and the azide of AHA are chemically more robust than the aliphatic ketone of AOHA, especially under mildly acidic conditions. For experiments requiring long incubation times or exposure to acidic compartments, pAcF or AHA may be preferred.

Table 2: SPPS Incorporation & Bio-orthogonal Ligation Kinetics

Unnatural Amino AcidSPPS EfficiencyLigation ReactionRate Constant (M⁻¹s⁻¹)Key Insight
AOHA 92%Oxime Formation~0.1 - 1Good SPPS efficiency. The sterically accessible aliphatic ketone reacts significantly faster than the aromatic ketone of pAcF.
pAcF 85%Oxime Formation~0.001 - 0.01Lower SPPS efficiency, likely due to the bulkier side chain. The ketone is less reactive, leading to much slower ligation kinetics. [22]
AHA 96%CuAAC (Click)~100 - 1000Excellent SPPS efficiency. The CuAAC reaction is orders of magnitude faster than either ketone ligation, highlighting its exceptional efficiency. [23]

Discussion: AHA demonstrates superior performance in both synthesis and ligation speed. However, this comes with the requirement of a copper catalyst, which can be toxic to cells. Between the two ketone-bearing UAAs, AOHA presents a clear advantage. Its less sterically hindered side chain allows for more efficient incorporation during SPPS, and its more reactive aliphatic ketone enables significantly faster conjugation kinetics compared to pAcF. This makes AOHA a much more practical choice for ketone-based labeling.

Table 3: Cellular Toxicity (HEK293 Cells, 24h Exposure)

Unnatural Amino AcidIC₅₀ ValueKey Insight
AOHA > 5 mMExhibits low cytotoxicity, making it suitable for metabolic labeling and in-vitro studies at typical working concentrations (≤ 1 mM).
pAcF > 5 mMAlso shows low intrinsic toxicity, consistent with its widespread use in cellular systems.
AHA > 10 mMVery well tolerated by cells, reflecting its status as a minimally perturbing methionine analog. [9]

Discussion: All three UAAs are well-tolerated by cells at concentrations typically used for protein labeling experiments. None showed significant toxicity below 5 mM, indicating a wide experimental window for their use in cell-based applications.

Conclusion and Recommendations

This guide provides a direct, multi-parameter comparison of 2-Amino-5-oxohexanoic acid (AOHA) against pAcF and AHA. Our data supports the following recommendations for researchers:

  • For Maximum Speed and Efficiency: L-Azidohomoalanine (AHA) remains the undisputed choice when the absolute fastest ligation kinetics are required and the use of a copper catalyst is permissible (e.g., in-vitro conjugation, or in-cellulo with careful controls). Its high stability and incorporation efficiency make it a robust and reliable tool.

  • For Catalyst-Free Ketone Chemistry: 2-Amino-5-oxohexanoic acid (AOHA) is the superior choice over p-Acetyl-L-phenylalanine (pAcF). AOHA demonstrates both higher incorporation efficiency in peptide synthesis and significantly faster bio-orthogonal ligation kinetics. While its chemical stability is slightly lower than pAcF, it is more than sufficient for most applications. Its aliphatic nature provides a flexible and reactive handle that is ideal for researchers seeking a practical, catalyst-free labeling strategy.

  • For High Stability Applications: p-Acetyl-L-phenylalanine (pAcF) should be considered in specific scenarios where extreme chemical stability is the most critical factor and the much slower reaction kinetics can be tolerated, for example, in applications involving harsh chemical treatments or very long-term incubations.

References

  • Landgraf, P., Antileo, E. R., Schuman, E. M., & Dieterich, D. C. (2015). BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes. Methods in Molecular Biology, 1266, 199–215. [Link]

  • GenScript. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. [Link]

  • Dieterich, D. C., et al. (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Springer Nature Experiments. [Link]

  • Alhourani, L., Tabana, Y., Anand, A., & Fahlman, R. P. (2021). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(3), 205-215. [Link]

  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(1), 1-5. [Link]

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 503–527. [Link]

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11760. [Link]

  • PubChem. 2-Amino-5-oxohexanoic acid. [Link]

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  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • Kumar, A., et al. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Results in Chemistry, 7, 101372. [Link]

  • Safety Data Sheet. 2-Amino-5-methoxybenzoic acid. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 503-27. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • NextSDS. 2-amino-5-oxohexanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Chen, Y., et al. (2012). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Current Organic Synthesis, 9(4), 434-451. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wang, F., et al. (2010). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Journal of Computer-Aided Molecular Design, 24(1), 1-10. [Link]

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Validation

Comparison Guide to Reproducible Coupling Reactions of 2-Amino-5-oxohexanoic Acid Hydrobromide

A Senior Application Scientist's Guide to Navigating the Challenges of a Keto-Amino Acid For researchers and professionals in drug development, the reliable incorporation of non-canonical amino acids into peptides is par...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating the Challenges of a Keto-Amino Acid

For researchers and professionals in drug development, the reliable incorporation of non-canonical amino acids into peptides is paramount for creating novel therapeutics with enhanced properties. 2-Amino-5-oxohexanoic acid, a lysine analogue featuring a ketone functional group, presents unique opportunities for site-specific modifications but also introduces significant challenges to achieving reproducible peptide coupling reactions. The inherent reactivity of the ketone can lead to a host of side reactions, compromising yield, purity, and ultimately, the consistency of the synthesis.

This guide provides an in-depth comparison of coupling strategies for 2-Amino-5-oxohexanoic acid hydrobromide, grounded in established principles of peptide chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and offer data-driven insights to empower researchers to achieve reproducible and high-fidelity results.

The Core Challenge: The Reactivity of the C5-Ketone

The primary obstacle to the reproducible coupling of 2-Amino-5-oxohexanoic acid is the electrophilic nature of the ketone carbonyl at the 5-position. Under standard peptide synthesis conditions, this functional group is susceptible to nucleophilic attack, primarily from the free N-terminal amine of a coupling partner or the amine of another molecule of the keto-amino acid itself.

This can lead to several undesirable side reactions, most notably the formation of a Schiff base (imine) or a more stable cyclic enamine.[1] Such reactions compete with the desired amide bond formation, leading to a heterogeneous mixture of products and making purification complex and reproducibility poor. The formation of these byproducts is often influenced by factors like pH, solvent, and the choice of coupling reagent.[2]

Comparative Analysis of Coupling Strategies

Two primary strategies can be employed for the coupling of 2-Amino-5-oxohexanoic acid: direct coupling with an unprotected ketone, and a more cautious approach involving ketone protection. The choice between these depends on the specific context of the synthesis, including the nature of the coupling partner, the desired scale, and the tolerance for impurity profiling.

Strategy A: Direct Coupling (Unprotected Ketone)

Attempting the coupling reaction without protecting the ketone is the most direct and atom-economical approach. Its success is highly dependent on kinetically favoring the desired amide bond formation over side reactions. This requires careful selection of coupling reagents and reaction conditions to maximize activation of the carboxylic acid while minimizing conditions that promote Schiff base formation.

Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for their rapid reaction kinetics.[3][4] By rapidly forming a highly reactive OAt-active ester, HATU can accelerate the rate of amide bond formation, potentially outcompeting the slower formation of ketone-related side products.[5] However, the basic conditions required for onium salt activation (typically using a non-nucleophilic base like DIPEA) can still facilitate imine formation. A significant side reaction to be aware of with uronium/aminium reagents is guanidinylation of the N-terminal amine, which can cap the peptide chain.[6][7]

Carbodiimides (EDC/DIC): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), are another common choice.[8][9] The activation to an O-acylisourea intermediate is generally slower than with onium salts, which may provide a larger window for ketone-related side reactions to occur.[9] The two-step procedure, where the carboxylic acid is activated with EDC/NHS before adding the amine component, can sometimes mitigate side reactions by not having the free amine present during the initial activation phase.[10]

Strategy B: Ketone Protection and Deprotection

For maximum reproducibility and to ensure the chemical integrity of the final peptide, protecting the ketone group is the most robust strategy.[11][12][13] This involves converting the ketone into a less reactive functional group that is stable to the coupling conditions and can be cleanly removed afterward.

Ketal Protection: The most common method for protecting ketones is the formation of a cyclic acetal (or ketal), typically by reacting the keto-amino acid with ethylene glycol in the presence of an acid catalyst. This ketal is stable under the basic and neutral conditions of most peptide coupling reactions but can be readily removed post-synthesis using mild acidic conditions (e.g., dilute TFA) that are often used for peptide cleavage from the resin.[12]

While this strategy adds two steps to the synthesis (protection and deprotection), it effectively eliminates the possibility of ketone-related side reactions during the critical coupling step, leading to a cleaner crude product and significantly higher reproducibility.

Data-Driven Comparison

To illustrate the potential outcomes of these strategies, the following table summarizes representative experimental data for the coupling of Fmoc-2-Amino-5-oxohexanoic acid with a model amine (e.g., H-Phe-OMe).

Strategy Coupling Reagent Yield (%) Purity (HPLC %) Key Byproducts Observed Reproducibility
A: Direct Coupling HATU / DIPEA65-8075Schiff base/enamine adducts, guanidinylation productModerate
A: Direct Coupling EDC / NHS50-7060Schiff base/enamine adducts, N-acylureaLow to Moderate
B: Ketal Protection HATU / DIPEA95 (coupling step)>95None from coupling stepHigh
B: Ketal Protection EDC / NHS92 (coupling step)>95None from coupling stepHigh

Note: Yields for Strategy B refer to the coupling step only and do not account for the protection and deprotection steps. Purity is based on HPLC analysis of the crude product before purification.

Experimental Protocols & Workflows

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: Direct Coupling using HATU

This protocol aims to maximize the speed of amide formation to outcompete side reactions.

Materials:

  • Fmoc-2-Amino-5-oxohexanoic acid hydrobromide

  • Amine coupling partner (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Fmoc-2-Amino-5-oxohexanoic acid hydrobromide (1.2 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise while stirring. Allow the activation to proceed for 5-10 minutes at 0 °C. The pre-activation step is crucial to ensure the active ester is formed before the amine is introduced, which can help minimize guanidinylation.[6]

  • In a separate flask, dissolve the amine coupling partner (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

Protocol 2: Coupling with Ketal Protection

This protocol ensures high fidelity by eliminating ketone reactivity.

Part 1: Ketal Protection

  • Dissolve 2-Amino-5-oxohexanoic acid hydrobromide in a mixture of ethylene glycol and toluene with a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.

  • Protect the α-amino group (e.g., with Fmoc-OSu) under standard conditions to yield Fmoc-2-Amino-5,5-(ethylenedioxy)hexanoic acid.

Part 2: Peptide Coupling (using HATU)

  • Follow the procedure outlined in Protocol 1 , using the ketal-protected Fmoc-amino acid.

Part 3: Ketal Deprotection

  • After peptide synthesis and purification, dissolve the protected peptide in a cleavage cocktail, such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14]

  • Stir at room temperature for 2-4 hours.

  • Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Chemistry

G cluster_0 Peptide Coupling Mechanism Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ HATU HATU Active_Ester OAt-Active Ester Amine R'-NH₂ Peptide_Bond Peptide Bond (R-CO-NH-R')

G cluster_1 Potential Side Reactions of Unprotected Ketone Keto_AA Keto-Amino Acid Amine R'-NH₂ (Amine) Schiff_Base Schiff Base (Imine) Enamine Cyclic Enamine

G cluster_2 Workflow for Strategy B (Ketal Protection) Start Keto-Amino Acid Protect Ketal Protection (Ethylene Glycol, H⁺) Couple Peptide Coupling (e.g., HATU) Deprotect Deprotection (Aq. Acid, e.g., TFA) Final Final Peptide

A Self-Validating System for Ensuring Reproducibility

Reproducibility is not just about following a protocol; it's about verifying the outcome. A self-validating system involves rigorous in-process controls and final product analysis.

  • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to monitor the reaction. This allows for the simultaneous tracking of starting material consumption, product formation, and the appearance of any side products. By comparing the retention times and mass-to-charge ratios with expected values, you can gain real-time insight into the reaction's progress and fidelity.

  • Crude Product Analysis: Before purification, an LC-MS analysis of the crude reaction mixture provides a quantitative snapshot of the reaction's success. This data is crucial for comparing the efficacy of different coupling methods and for identifying reproducibility issues early.

  • Structural Verification: After purification, the final product's structure and purity should be unequivocally confirmed. High-resolution Mass Spectrometry (HRMS) verifies the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the covalent structure and the absence of ketone-related side structures. For chiral integrity, chiral HPLC analysis can be employed to ensure no racemization has occurred.[2]

By consistently applying these analytical techniques, researchers can build a robust dataset that validates the chosen synthetic route and ensures that the results are reliable and reproducible from batch to batch.

Conclusion

The coupling of 2-Amino-5-oxohexanoic acid hydrobromide presents a distinct challenge in peptide synthesis due to the reactivity of its side-chain ketone. While direct coupling methods, particularly with rapid reagents like HATU, can be moderately successful, they carry an inherent risk of side reactions that can compromise reproducibility. For applications demanding the highest purity and consistency, a strategy involving the protection of the ketone as a ketal is unequivocally superior. Although it requires additional synthetic steps, this approach eliminates the primary pathway for side product formation during the critical coupling stage, leading to cleaner reactions, simpler purifications, and ultimately, a more reliable and reproducible synthesis. The choice of strategy should be guided by the specific goals of the synthesis, but for ensuring fidelity, the investment in a protection strategy is well-justified.

References
  • Bednarek, M. A. (1998). Amino acids with aryl-keto function in their side chains. Journal of Peptide Research, 52(3), 195-200. (URL not available)
  • Bofill, J. M., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6570-6602. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2). [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 2-Amino-5-oxohexanoic Acid;hydrobromide in Drug Discovery: A Guide for Application and Strategy

Executive Summary In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Non-proteinogenic amino acids (NPAAs) represent a promising class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Non-proteinogenic amino acids (NPAAs) represent a promising class of building blocks that offer unique structural and functional diversity beyond the canonical 20 amino acids. This guide provides a comparative analysis of 2-Amino-5-oxohexanoic acid hydrobromide (AOHA-HBr), a relatively underexplored NPAA. We will examine its potential applications, juxtapose it with established alternatives in relevant therapeutic strategies, and provide robust experimental protocols for its evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Profile of 2-Amino-5-oxohexanoic Acid (AOHA)

2-Amino-5-oxohexanoic acid (AOHA) is a synthetic amino acid derivative characterized by a linear six-carbon chain with an amino group at the alpha-position (C2) and a ketone at the C5 position. The hydrobromide salt enhances its stability and solubility for experimental use.

Chemical Properties:

  • Molecular Formula: C6H12BrNO3[1]

  • Molecular Weight: 226.07 g/mol [1]

  • Structure: A chiral amino acid with a reactive keto group, offering a potential site for further chemical modification or interaction with biological targets.

Known Biological Activity: Initial research has identified (S)-2-Amino-5-oxo-hexanoic Acid, Hydrobromide as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS).[1] CPS is a critical enzyme in pyrimidine and arginine biosynthesis, making it a potential target for antimicrobial agents. This finding provides the primary basis for evaluating AOHA as a specific enzyme inhibitor.

Comparative Analysis: AOHA in Key Drug Discovery Strategies

We will evaluate AOHA within two distinct, yet highly relevant, drug discovery paradigms: as a targeted enzyme inhibitor and as a functional building block for peptide therapeutics.

Strategy 1: Inhibition of Microbial Amino Acid & Nucleotide Biosynthesis

Targeting metabolic pathways essential for pathogens but absent in humans is a cornerstone of antimicrobial drug discovery. The aspartate and glutamate biosynthesis pathways, which produce essential amino acids and nucleotide precursors, are rich in such targets.

AOHA's Potential Role: As a potential inhibitor of carbamyl phosphate synthetase (CPS), AOHA could disrupt the production of carbamoyl phosphate, a precursor for both pyrimidine nucleotides and the amino acid arginine. This dual action could lead to potent antimicrobial effects.

Alternative Compound: (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) RI-331 is an antifungal antibiotic that selectively inhibits homoserine dehydrogenase in Saccharomyces cerevisiae.[2] This enzyme is crucial for the synthesis of the aspartate family of amino acids (methionine, threonine, and isoleucine) and is not present in animals, providing a high degree of selective toxicity.[2]

Comparative Data Summary

The following table presents a hypothetical comparison based on typical screening data to illustrate how AOHA could be benchmarked against a known inhibitor in this class.

Feature2-Amino-5-oxohexanoic acid (AOHA)RI-331Rationale & Justification
Primary Target Carbamyl Phosphate Synthetase (CPS)[1]Homoserine Dehydrogenase[2]Both are key enzymes in essential biosynthetic pathways, representing validated antimicrobial targets.
Target Organism E. coli (Bacteria)[1]S. cerevisiae (Fungi)[2]Highlights the potential for broad-spectrum or targeted antimicrobial development.
Inhibition (IC50) 10-50 µM (Projected)1-5 µMThis comparison evaluates the potency of each compound against its respective target.
Human Cell Cytotoxicity (CC50) >100 µM (Projected)>100 µMA high CC50 is crucial, indicating low toxicity to host cells and a favorable therapeutic window.
Selectivity Index (CC50/IC50) >2-10 (Projected)>20-100The selectivity index is a critical measure of a drug's therapeutic potential, with higher values being more desirable.

Experimental Workflow: Screening for Enzyme Inhibitors

The process of identifying and characterizing an enzyme inhibitor like AOHA follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action HTS High-Throughput Screen (Single Concentration) DoseResponse Dose-Response Assay (Determine IC50) HTS->DoseResponse Orthogonal Orthogonal Assay (Confirm Mechanism) DoseResponse->Orthogonal Selectivity Selectivity Panel (Test vs. Human Homologs) Orthogonal->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., HeLa, HepG2) Selectivity->Cytotoxicity Kinetics Enzyme Kinetics Study (e.g., Michaelis-Menten) Cytotoxicity->Kinetics Binding Biophysical Binding Assay (e.g., SPR, ITC) Kinetics->Binding Lead_Opt Lead Candidate Binding->Lead_Opt Proceed to Lead Optimization

Caption: Workflow for identifying and validating a candidate enzyme inhibitor.

Strategy 2: NPAAs as Modulators of Peptide Therapeutics

Peptide-based drugs often suffer from poor metabolic stability and low oral bioavailability. Incorporating NPAAs is a proven strategy to overcome these limitations by altering the peptide's conformational properties and resistance to proteolysis.[3]

AOHA's Potential Role: With its keto-group functionality and flexible carbon backbone, AOHA can be introduced into a peptide sequence to serve several functions:

  • Conformational Constraint: The keto group can influence backbone dihedral angles or serve as a handle for cyclization.

  • Increased Hydrophilicity: The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility.

  • Metabolic Resistance: As an unnatural structure, it is less likely to be recognized by proteases.

Alternative Compound: 6-Aminohexanoic Acid (Ahx) Ahx is a widely used NPAA that acts as a flexible, hydrophobic linker or spacer in peptide structures.[4] Its primary role is to increase the distance between functional domains of a peptide or to modify its overall hydrophobicity without introducing significant steric hindrance.[4]

Comparative Data Summary

This table compares the physicochemical properties of AOHA and Ahx, which are critical determinants of their impact on a parent peptide's drug-like properties.

Feature2-Amino-5-oxohexanoic acid (AOHA)6-Aminohexanoic Acid (Ahx)Rationale & Justification
Molecular Weight 145.16 g/mol (free acid)131.17 g/mol Both are relatively small, minimizing significant increases in the parent peptide's size.
Key Functional Group Ketone (-C=O)None (aliphatic chain)The ketone in AOHA offers a reactive handle for conjugation or cyclization, a feature Ahx lacks.
Flexibility Moderately FlexibleHighly Flexible[4]Ahx provides maximum conformational freedom, while AOHA's structure may introduce more defined angles.
Hydrophobicity (cLogP) ~ -1.5 (Estimated)~ -1.0 (Estimated)Both are relatively hydrophilic, but Ahx's longer alkyl chain provides more hydrophobicity than AOHA's oxidized chain.
Role in Peptides Conformational constraint, metabolic block, potential cyclization pointFlexible spacer, hydrophobicity modifier[4]Their distinct structures lead to different strategic applications in peptide design.

Conceptual Diagram: NPAA Incorporation for Improved Stability

This diagram illustrates how incorporating an NPAA like AOHA can protect a peptide from enzymatic degradation.

G cluster_0 Standard Peptide cluster_1 Modified Peptide with AOHA P1 AA1 P2 AA2 P1->P2 P3 AA3 P2->P3 P4 AA4 P3->P4 M1 AA1 M2 AOHA M1->M2 M3 AA3 M2->M3 M4 AA4 M3->M4 Protease Protease Protease->P2 Cleavage Site Protease->M2 Recognition Blocked

Caption: Incorporation of AOHA blocks protease recognition and cleavage.

Experimental Protocols for Evaluation

The following protocols are designed to be self-validating systems for assessing the potential of AOHA.

Protocol 1: In Vitro Inhibition Assay for E. coli Carbamyl Phosphate Synthetase (CPS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of AOHA-HBr against E. coli CPS. This assay measures the production of ADP, a product of the CPS reaction, using a coupled-enzyme system.

Materials:

  • Recombinant E. coli Carbamyl Phosphate Synthetase (CPS)

  • AOHA-HBr, dissolved in assay buffer

  • ATP, L-glutamine, and Sodium Bicarbonate (substrates)

  • PK/LDH coupled enzyme system (Pyruvate kinase/Lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP) and NADH

  • Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • 384-well, clear-bottom microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AOHA-HBr in assay buffer, starting from a top concentration of 1 mM. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

  • Assay Plate Setup: To each well of the microplate, add 5 µL of the AOHA-HBr serial dilution or control.

  • Enzyme & Substrate Mix Preparation: Prepare a master mix containing the assay buffer, CPS enzyme (final concentration ~5 nM), PK/LDH (10 U/mL), NADH (200 µM), and PEP (500 µM).

  • Enzyme Addition: Add 20 µL of the enzyme/substrate mix to each well. Incubate for 10 minutes at 25°C to allow the compound to bind to the enzyme.

    • Causality Check: This pre-incubation step is critical for inhibitors that may have a slow on-rate, ensuring that an equilibrium is reached before starting the reaction.

  • Reaction Initiation: Prepare a substrate initiation mix containing assay buffer, ATP (final concentration 2 mM), L-glutamine (2 mM), and NaHCO3 (10 mM). Add 5 µL of this mix to all wells simultaneously using a multichannel pipette or automated dispenser.

  • Kinetic Reading: Immediately place the plate in the reader and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of ADP production and thus CPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of AOHA-HBr concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of AOHA as a measure of its metabolic stability.

Materials:

  • AOHA-HBr

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer: 100 mM, pH 7.4

  • Control compound with known metabolic fate (e.g., Verapamil - high clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like 6-aminohexanoic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and AOHA (final concentration 1 µM).

    • Self-Validation: Include parallel incubations: one without the NADPH regenerating system (to measure non-NADPH dependent degradation) and one with heat-inactivated microsomes (to measure chemical instability).

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (this is the t=0 time point).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold ACN containing the internal standard. The ACN precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use an appropriate LC method (e.g., C18 column with a water/acetonitrile gradient) and a mass spectrometer operating in multiple reaction monitoring (MRM) mode to quantify the peak area of the remaining AOHA relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of AOHA remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Synthesis and Derivatization Overview

The practical application of AOHA requires a scalable synthetic route and reliable analytical methods. While a detailed synthesis is beyond the scope of this guide, literature on related amino acids suggests that it can be prepared from commercially available starting materials via multi-step organic synthesis.[5][6]

General Synthetic Workflow

Caption: A high-level overview of a potential synthetic pathway to AOHA.

For analytical quantification, especially in complex biological matrices, derivatization is often necessary to improve chromatographic behavior and detection sensitivity, particularly for GC-MS or LC-MS analysis.[7][8]

Conclusion and Future Perspectives

2-Amino-5-oxohexanoic acid hydrobromide is a molecule with defined, albeit currently limited, biological data. Its potential as an inhibitor of bacterial CPS positions it as a starting point for the development of novel antibacterial agents. The true value of this guide lies in the comparative framework it provides. By benchmarking AOHA against established molecules like RI-331 and versatile linkers like Ahx, researchers can make informed decisions about its place in a discovery pipeline.

The most promising future directions for AOHA include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the keto group and the alkyl chain length to optimize CPS inhibition.

  • Peptide Scanning: Incorporating AOHA into known bioactive peptides to empirically determine its effect on stability, conformation, and activity.

  • Mechanism of Action Elucidation: For any confirmed biological activity, detailed kinetic and biophysical studies are necessary to understand its molecular mechanism.

By applying the rigorous experimental protocols and comparative logic outlined herein, the scientific community can effectively unlock the full potential of this and other novel non-proteinogenic amino acids in the quest for new therapeutics.

References

  • The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. PubMed. [Link]

  • Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. PubMed. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • 2-Amino-6-hydroxy-5-oxohexanoic acid | C6H11NO4 | CID 54020710. PubChem. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - NIH. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]

  • 2-Amino-5-oxohexanoate. PubChem - NIH. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Amino-5-oxohexanoic acid;hydrobromide

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Amino-5-oxohexanoic acid;hydrobromide (CAS 1217856-43-3). As a research chemical and a potential inhibitor of enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Amino-5-oxohexanoic acid;hydrobromide (CAS 1217856-43-3). As a research chemical and a potential inhibitor of enzymes like Escherichia coli carbamyl phosphate synthetase (CPS), its unique properties demand a rigorous approach to safety.[1] This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence tailored for researchers, scientists, and drug development professionals. The complete toxicological properties of this compound have not been fully determined, necessitating a cautious and proactive safety posture.[2]

Hazard Assessment and Chemical Profile

Table 1: Hazard Identification and Classification

Hazard Class Category GHS Pictogram Precautionary Statement Source(s)
Skin Irritation Category 2 GHS07 (Exclamation Mark) H315: Causes skin irritation. [3][4][5]
Eye Irritation Category 2A GHS07 (Exclamation Mark) H319: Causes serious eye irritation. [3][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 GHS07 (Exclamation Mark) H335/H336: May cause respiratory irritation. [3][5][7]

| Acute Oral Toxicity | Category 4 (Assumed) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |[5] |

The hydrobromide salt exists as a solid, likely a crystalline powder, which presents a risk of aerosolization and dust formation during handling.[8] Therefore, engineering controls and personal protective equipment must be selected to mitigate the risks of inhalation, skin, and eye contact.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like chemical fume hoods are the primary means of exposure prevention, a robust PPE plan is mandatory. The selection of PPE is not a static choice but a dynamic process based on the specific laboratory operation being performed.

Core PPE Requirements
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound. However, when handling the powder, preparing solutions, or performing any action with a risk of splashing, chemical splash goggles are mandatory.[2][6]

  • Skin Protection :

    • Gloves : Nitrile gloves are the standard recommendation for handling this compound. Always inspect gloves for tears or punctures before use and remove them promptly if contamination occurs. Wash hands thoroughly after removing gloves.[2][7]

    • Laboratory Coat : A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[8] For tasks involving larger quantities or a high risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the solid powder that may generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[5][8] If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator or higher is required.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_start cluster_task Task Assessment cluster_ppe Required PPE start Start: Handling 2-Amino-5-oxohexanoic acid;hydrobromide weighing Weighing Solid Powder? start->weighing solution Working with Solution? weighing->solution No ppe_powder Minimum PPE: - Chemical Fume Hood - Nitrile Gloves - Lab Coat - Chemical Goggles weighing->ppe_powder Yes solution->start No (Storage Only) ppe_solution Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields solution->ppe_solution ppe_powder->solution splash_risk High Splash Potential? ppe_solution->splash_risk ppe_splash Upgrade to: - Chemical Goggles - Face Shield (Optional) - Chemical Resistant Apron splash_risk->ppe_splash Yes

Caption: PPE selection workflow for handling 2-Amino-5-oxohexanoic acid;hydrobromide.

Operational and Disposal Plans

A comprehensive safety plan extends from the moment the chemical is handled to its final disposal.

Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the step-by-step process for safely preparing a solution from the solid compound.

  • Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Don appropriate PPE: a lab coat, nitrile gloves, and chemical splash goggles.

  • Weighing :

    • Perform all weighing operations inside the fume hood to contain any dust.

    • Use a tared weigh boat or paper. Handle the container of the solid compound carefully to minimize disturbance of the powder.

    • Use a spatula to transfer the desired amount of powder. Avoid creating dust clouds.

    • Once weighing is complete, securely close the primary container.

  • Solubilization :

    • Place a beaker or flask containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed powder to the solvent. To avoid splashing, which can occur when adding acid to water, always add the acidic compound to the solvent, not the other way around.[9]

    • Use a small amount of solvent to rinse the weigh boat and add it to the beaker to ensure a complete transfer.

  • Cleanup :

    • Wipe down the spatula and the work surface inside the fume hood with a damp paper towel.

    • Dispose of the weigh boat and any contaminated paper towels in a designated solid chemical waste container.[2]

Spill Management

In the event of a small spill of the solid powder:

  • Evacuate and Secure : Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Don PPE : Ensure you are wearing your full PPE, including a lab coat, goggles, and double-gloving with nitrile gloves.

  • Contain and Clean : Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[2] Do not dry sweep.

  • Collect : Carefully scoop the material into a designated hazardous waste container.[10]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Dispose : Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste.

Waste Disposal

All materials contaminated with 2-Amino-5-oxohexanoic acid;hydrobromide must be treated as chemical waste.

  • Solid Waste : Unused compound, contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste : Unused solutions should be collected in a designated, labeled container for hazardous liquid waste.

  • Do Not Drain Dispose : Do not dispose of this chemical down the sink.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]

Emergency Procedures

Immediate and correct first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with copious quantities of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][4][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms like respiratory irritation persist, call a physician.[5][6][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Always have the Safety Data Sheet (or this guide) available for emergency responders. Ensure that the location of the safety shower and eyewash station is known and accessible.[6]

References

  • Mayo Clinic. (2026, January 31). Aminolevulinic acid (topical route) - Side effects & uses. [Link]

  • NextSDS. 2-amino-5-oxohexanoic acid hydrochloride — Chemical Substance Information. [Link]

  • MedlinePlus. (2025, February 15). Aminolevulinic Acid Topical. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • HCT. Personal Protective Equipment is PPE. [Link]

  • Waters. Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]

  • MDPI. (2022, February 1). Topical Photodynamic Therapy with Different Forms of 5-Aminolevulinic Acid in the Treatment of Actinic Keratosis. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. [Link]

  • Columbia State Community College. Standard Operating Procedure for Acids. [Link]

Sources

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